Umifenovir
Description
What is Arbidol?
Arbidol is used as an intermediate in the synthesis of Arbidol Sulfoxide. This metabolite from Arbidol is a medicinal agent for treating viral infections.
A broad-spectrum indole derivative that has antiviral activity
History of Arbidol
Arbidol is an indole-based, hydrophobic, dual-acting direct antiviral/host-targeting agent used to treat and prophylaxis influenza and other respiratory infections. It has been used in Russia for around 25 years and in China since 2006. Its invention can be attributed to the collaboration between Russian scientists working at various research institutes. Reports of its chemical synthesis go back to 1993. Umifenovir's ability exerts antiviral properties through multiple pathways has prompted extensive research into its use in treating several viruses. These include Flavivirus, Zika virus, Ebola virus, and herpes simplex. Dual activity may confer additional protection against the development of viral resistance.
Biological activity of Arbidol
Arbidol, an oral bioavailable indole derivative with broad-spectrum antiviral activities and potential anti-inflammatory properties, is bioavailable orally. Arbidol is an oral drug that inhibits the fusion between the viral envelope and the host cell membrane. This prevents virus entry into host cells and also prevents viral replication. This compound can also inhibit the expression of the cytokines interleukin-1beta, IL-6, and IL-12, as well as promote the expression of IL-10. This could reduce inflammation.
A broad-spectrum indole derivative with antiviral activity blocks virus entry into target cells and inhibits virus-mediated membrane fusion. It has antiviral activity against many non-enveloped RNA and DNA viruses. The IC50 values range from 0.41 to 16. uM. It reduces the mean pulmonary virus yields in mice infected by FLU-A (A/PR/8/34H1N1) by 50 mg/kg/day. Arbidol could target the spike glycoprotein SARS-CoV-2 of SARS and block its trimerization, reducing cell adhesion and virus entry.
Arbidol, an antiviral agent that is orally active and broad-spectrum in activity, is potent. It can fight both enveloped and unencapsulated viruses. Arbidol can be used to treat the flu virus.
Arbidol can inhibit the fusion between the virus and host cells. In vitro, Arbidol inhibits SARS-CoV-2. Arbidol has anti-inflammatory properties.
Mechanism of action of Arbidol
Arbidol prevents the membrane fusion of the influenza virus. Arbidol blocks contact between the virus's target cells and host cells. The viral envelope, which surrounds the viral capsid, and the cell membrane of target cells are blocked. This stops viral entry into the target cell and protects it against infection.
Uses of Arbidol
Arbidol, an antiviral medication used to treat influenza and COVID infection in Russia and China, is called Arbidol.
Arbidol, which is being studied as a possible treatment and prophylactic agent for COVID-19 due to SARS-CoV2 infection, is currently being evaluated in conjunction with current and investigational HIV treatments.
Properties
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O3S/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFYEAOKVJSACF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895015 | |
| Record name | Umifenovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
"Expected to be poorly soluble" | |
| Record name | Umifenovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
131707-25-0 | |
| Record name | Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131707-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umifenovir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131707250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umifenovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Umifenovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2(phenylsulfanylmethyl)indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UMIFENOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M09WW4RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Umifenovir's Mechanism of Action Against Influenza Virus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umifenovir (Arbidol) is a broad-spectrum antiviral agent with a well-established efficacy against influenza A and B viruses. Its primary mechanism of action is the inhibition of viral entry into the host cell by targeting the influenza virus hemagglutinin (HA) protein. This compound binds to a conserved pocket in the HA trimer, stabilizing its pre-fusion conformation. This stabilization prevents the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane, effectively trapping the virus within the endosome and preventing the release of the viral genome into the cytoplasm. In addition to its direct antiviral effect, this compound exhibits immunomodulatory properties, including the induction of interferon, which contributes to the host's antiviral response. This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Core Mechanism: Inhibition of Hemagglutinin-Mediated Membrane Fusion
The antiviral activity of this compound against the influenza virus is primarily attributed to its ability to block the virus's entry into the host cell. This is achieved by specifically targeting the viral surface glycoprotein, hemagglutinin (HA).
The influenza virus enters host cells via receptor-mediated endocytosis. The HA protein binds to sialic acid receptors on the cell surface, triggering the engulfment of the virus into an endosome. As the endosome matures, its internal pH drops, which induces a significant conformational change in the HA protein. This change exposes the fusion peptide, a hydrophobic region of HA, which then inserts into the endosomal membrane, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral ribonucleoproteins (vRNPs) into the cytoplasm.
This compound intervenes in this critical process by binding to a conserved hydrophobic cavity within the stem region of the HA trimer.[1] This binding acts as a "molecular glue," stabilizing the pre-fusion conformation of HA.[1] By doing so, this compound prevents the acid-induced conformational rearrangement of HA, thus inhibiting membrane fusion and trapping the virus within the endosome.[2][3]
Immunomodulatory Effects
Beyond its direct antiviral action, this compound has been shown to modulate the host's immune response, which can contribute to its therapeutic efficacy. One of the key immunomodulatory effects is the induction of interferons (IFNs), which are critical signaling proteins in the innate immune response to viral infections.[4]
RNA viruses, such as influenza, are detected by host pattern recognition receptors (PRRs) like RIG-I (retinoic acid-inducible gene I) and Toll-like receptors (TLRs). Upon recognition of viral RNA, these receptors initiate a signaling cascade that leads to the activation of transcription factors, primarily interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus and induce the expression of type I interferons (IFN-α/β). Secreted interferons bind to their receptors on infected and neighboring cells, triggering the JAK-STAT signaling pathway, which results in the expression of hundreds of interferon-stimulated genes (ISGs). These ISGs encode proteins that establish an antiviral state, inhibiting viral replication through various mechanisms. This compound has been suggested to enhance this natural antiviral response.[4][5]
Quantitative Data
In Vitro Efficacy
The in vitro antiviral activity of this compound has been evaluated against a wide range of influenza A and B virus strains. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, are summarized in the table below. The 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/EC50) are also provided where available.
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Influenza A | ||||||
| A/Perth/265/2009 (H1N1)pdm09 | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |
| A/Fukui/45/2004 (H3N2) | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |
| Clinical Isolates (2012-2014) | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |
| Influenza B | ||||||
| B/Perth/211/2001 | MDCK | ELISA | 8.4 ± 1.1 - 17.4 ± 5.4 | Not Reported | Not Reported | [2] |
| Other Viruses (for context) | ||||||
| HCoV-OC43 | Vero E6 | Plaque Assay | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [1][6] |
| HCoV-229E | Vero E6 | Plaque Assay | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [1][6] |
| SARS-CoV-2 | Vero E6 | Various | 15.37 ± 3.6 - 28.0 ± 1.0 | 97.5 ± 6.7 | ~3.5 - 6.3 | [1][6] |
Clinical Efficacy
The clinical efficacy of this compound has been demonstrated in several studies, most notably the ARBITR trial. Key findings from this multicenter, double-blind, randomized, placebo-controlled study are presented below.
| Efficacy Endpoint | This compound Group | Placebo Group | p-value | Reference(s) |
| Time to Symptom Resolution | ||||
| All symptoms resolved within 60 hours | 23.8% | 4.2% | < 0.05 | [7][8][9] |
| Complete recovery after 96 hours | 54.1% | 43.3% | < 0.05 | [10] |
| Complete recovery after 108 hours | 64.6% | 55.1% | < 0.05 | [10] |
| Viral Shedding | ||||
| Patients shedding virus on day 4 | 25% | 53% | < 0.05 | [7][8][9] |
Resistance Profile
The emergence of drug-resistant viral strains is a significant concern for antiviral therapies. For this compound, resistance has been associated with mutations in the hemagglutinin (HA) protein, the direct target of the drug. Specifically, single amino acid substitutions in the HA2 subunit can confer resistance.[3] However, clinical studies have shown that a standard 5-day course of this compound did not lead to the emergence of drug-resistant variants, and naturally occurring resistance to this compound appears to be low.[6]
Experimental Protocols
Plaque Reduction Neutralization Assay (PRNA)
This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock of known titer
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with supplements
-
TPCK-treated trypsin
-
Overlay medium (e.g., containing Avicel or agarose)
-
Fixing solution (e.g., 10% formaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in infection medium.
-
Pre-incubate a standardized amount of influenza virus (e.g., 100 plaque-forming units) with each drug dilution for 1 hour at 37°C.
-
Wash the confluent MDCK cell monolayers with PBS and inoculate with the virus-drug mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with a fixing solution and then stain with a staining solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no drug). The EC50 is determined from the dose-response curve.
Hemagglutinin-Mediated Fusion Inhibition Assay
This assay directly measures the ability of this compound to inhibit the fusion of viral and cellular membranes.
Materials:
-
Red blood cells (RBCs)
-
Influenza virus
-
This compound
-
Fluorescent lipid dye (e.g., octadecylrhodamine B chloride, R18)
-
pH-adjusted buffers
Procedure:
-
Label purified influenza virus with a self-quenching concentration of a fluorescent lipid dye (e.g., R18).
-
Adsorb the labeled virus to red blood cells (or other target cells) at 4°C.
-
Add serial dilutions of this compound to the virus-RBC complexes and incubate.
-
Trigger fusion by rapidly lowering the pH of the buffer.
-
Monitor the increase in fluorescence over time using a fluorometer. The dequenching of the fluorescent dye, which occurs as it is diluted into the target cell membrane upon fusion, is a measure of the rate and extent of fusion.
-
Calculate the percentage of fusion inhibition at each drug concentration compared to the control (no drug).
Conclusion
This compound's mechanism of action against influenza virus is well-defined and multifaceted. Its primary role as a fusion inhibitor, by stabilizing the pre-fusion conformation of hemagglutinin, provides a robust and direct antiviral effect. This is complemented by its immunomodulatory properties that can enhance the host's innate immune response. The quantitative data from both in vitro and clinical studies support its efficacy. The low incidence of resistance further strengthens its position as a valuable therapeutic agent for the treatment and prophylaxis of influenza. This technical guide provides a comprehensive foundation for researchers and drug development professionals working on influenza and other viral diseases.
References
- 1. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound susceptibility monitoring and characterization of influenza viruses isolated during ARBITR clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Clinical Evaluation of this compound as a Potential Antiviral Therapy for COVID-19: A Multi-center, Randomized, Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction and Evasion of Type-I Interferon Responses during Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Clinical efficacy of arbidol (this compound) in the therapy of influenza in adults: preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR]. | Semantic Scholar [semanticscholar.org]
- 8. [Clinical efficacy of arbidol (this compound) in the therapy of influenza in adults: preliminary results of the multicenter double-blind randomized placebo-controlled study ARBITR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical efficacy of this compound in influenza and ARVI (study ARBITR) - Pshenichnaya - Terapevticheskii arkhiv [ter-arkhiv.ru]
An In-Depth Technical Guide to the Pharmacokinetics of Umifenovir in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of Umifenovir (Arbidol) in various animal models. The information presented herein is intended to support research and development efforts by offering a consolidated resource on the absorption, distribution, metabolism, and excretion (ADME) of this broad-spectrum antiviral agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate a deeper understanding of this compound's behavior in preclinical studies.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in several animal models, with key parameters summarized below for comparative analysis. These parameters are crucial for dose selection, understanding drug exposure, and predicting efficacy and potential toxicity in preclinical and clinical settings.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Source |
| Dose (mg/kg) | 54 | [1] |
| Cmax (ng/mL) | Data not available in the provided search results | |
| Tmax (h) | Data not available in the provided search results | |
| AUC (ng·h/mL) | Data not available in the provided search results | |
| Half-life (h) | Data not available in the provided search results | |
| Bioavailability (%) | Data not available in the provided search results | |
| Lung Tissue Concentration (µg/g) | 0.833 | [1] |
Note: While comprehensive pharmacokinetic parameters for rats were not available in the provided search results, a key finding is the significant distribution of this compound to lung tissue, a primary site for many respiratory viral infections[1][2]. The oral LD50 in rats has been reported as >3000 mg/kg[3].
Table 2: Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)
| Parameter | Value | Source |
| Dose (mg/kg) | Data not available in the provided search results | |
| Cmax (ng/mL) | Data not available in the provided search results | |
| Tmax (h) | Data not available in the provided search results | |
| AUC (ng·h/mL) | Data not available in the provided search results | |
| Half-life (h) | Data not available in the provided search results | |
| Bioavailability (%) | Data not available in the provided search results |
Note: Specific quantitative pharmacokinetic data for this compound in dogs was not found in the provided search results.
Table 3: Pharmacokinetic Parameters of this compound in Non-Human Primates (e.g., Monkeys)
| Parameter | Value | Source |
| Dose (mg/kg) | Data not available in the provided search results | |
| Cmax (ng/mL) | Data not available in the provided search results | |
| Tmax (h) | Data not available in the provided search results | |
| AUC (ng·h/mL) | Data not available in the provided search results | |
| Half-life (h) | Data not available in the provided search results | |
| Bioavailability (%) | Data not available in the provided search results |
Note: Specific quantitative pharmacokinetic data for this compound in non-human primates was not found in the provided search results.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for the reliable assessment of pharmacokinetic properties. This section outlines a key bioanalytical method for the quantification of this compound in plasma, which can be adapted for use with samples from various animal models.
Bioanalytical Method for this compound Quantification in Rat Plasma
A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the rapid quantification of this compound in plasma samples[4][5].
2.1.1. Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add a suitable internal standard (e.g., ibrutinib)[4].
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
2.1.2. UPLC-MS/MS Conditions
-
Chromatographic Column: Acquity BEH C18 column[4].
-
Mobile Phase: A gradient of acetonitrile and 15 mM ammonium acetate is typically employed[4].
-
Flow Rate: Approximately 0.3 mL/min[4].
-
Ionization Mode: Electrospray ionization in the positive mode (ESI+)[4].
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The parent-to-daughter ion transitions for this compound are typically monitored (e.g., 477.05 → 279.02)[4].
2.1.3. Method Validation
The method should be validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability[4][5].
Visualizing Key Pathways and Processes
Understanding the mechanism of action and the experimental workflow is enhanced through visualization. The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's pharmacology and analysis.
This compound's Dual Antiviral Mechanism
This compound exhibits a dual mechanism of action, targeting both the virus directly and modulating the host's immune response.
Experimental Workflow for Pharmacokinetic Analysis
The following workflow outlines the key steps involved in a typical pharmacokinetic study of this compound in an animal model.
Host Immune Response Modulation by this compound
This compound's immunomodulatory effects include the induction of interferons and the enhancement of macrophage activity, contributing to its antiviral efficacy[4]. It has also been shown to epigenetically target and downregulate the IL-10 pathway, which can be exploited by some viruses to promote their replication[1][5].
Conclusion
This technical guide consolidates available information on the pharmacokinetics of this compound in animal models. While a detailed UPLC-MS/MS method for quantification in rat plasma is available, there is a notable gap in the literature regarding comprehensive, comparative pharmacokinetic data across different species such as dogs and non-human primates. Further research is warranted to fully elucidate the ADME profile of this compound in these models, which will be instrumental in optimizing its development and potential clinical applications. The provided diagrams offer a visual framework for understanding the compound's mechanism of action and the standard workflow for its pharmacokinetic evaluation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Umifenovir: A Host-Targeting Antiviral Agent with Broad-Spectrum Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Umifenovir (Arbidol) is a broad-spectrum antiviral agent with a unique dual mechanism of action that encompasses both direct-acting antiviral and host-targeting effects.[1] Licensed for the treatment and prophylaxis of influenza and other respiratory viral infections in Russia and China, its potential against a wide array of viral pathogens has garnered significant interest within the scientific community.[2][3] This technical guide provides a comprehensive overview of this compound's potential as a host-targeting antiviral agent, detailing its mechanism of action, summarizing quantitative data on its antiviral activity, providing detailed experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action: A Dual Approach
This compound's antiviral efficacy stems from its ability to interfere with viral entry and modulate the host immune response.
Inhibition of Viral Entry and Membrane Fusion
The primary and most well-characterized mechanism of this compound is the inhibition of viral membrane fusion, a critical step for the entry of enveloped viruses into host cells.[3] this compound is a hydrophobic molecule that is thought to intercalate into lipid membranes, thereby preventing the fusion between the viral envelope and the host cell's endosomal membrane.[4] For influenza virus, it has been shown to interact with the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for fusion.[4] This action effectively traps the virus within the endosome, preventing the release of its genetic material into the cytoplasm and halting the infection at an early stage.
Figure 1: Mechanism of this compound in Inhibiting Viral Entry.
Host-Targeting Immunomodulatory Effects
Beyond its direct antiviral action, this compound exhibits significant immunomodulatory properties, a key aspect of its host-targeting potential. It has been reported to stimulate the production of interferons (IFNs), critical signaling proteins that trigger a broad antiviral state in host cells.[5] Additionally, this compound can enhance the phagocytic activity of macrophages, further contributing to the host's ability to clear viral infections.[3]
A notable example of its host-targeting mechanism is the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. In the context of Coxsackievirus B4 (CVB4) infection, this compound has been shown to block the nuclear translocation of p38 and the subsequent activation of the p38-MK2 complex. This inhibition leads to a downstream reduction in the expression of Interleukin-10 (IL-10), a cytokine that can suppress the host's antiviral immune response.[6] By downregulating IL-10, this compound helps to maintain a robust antiviral state.
Figure 2: this compound's Modulation of the p38 MAPK/IL-10 Pathway.
While the precise mechanism of interferon induction by this compound is still under investigation, it is hypothesized to involve the recognition of viral components by host Pattern Recognition Receptors (PRRs) such as RIG-I and MDA5, leading to the activation of Interferon Regulatory Factors (IRFs) and subsequent transcription of IFN genes via the JAK-STAT pathway.
Figure 3: Hypothesized Interferon Induction Pathway Modulated by this compound.
Quantitative Data on Antiviral Activity
The broad-spectrum nature of this compound is supported by in vitro studies demonstrating its efficacy against a variety of viruses. The following tables summarize key quantitative data.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HCoV-OC43 | Vero E6 | Plaque Assay | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [2] |
| HCoV-229E | Vero E6 | Plaque Assay | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [2] |
| SARS-CoV-2 (Dubrovka) | Vero CCL81 | MTT Assay | 23.6 ± 2.0 (MOI 0.001) | 106.2 ± 9.9 | 4.5 | [2] |
| SARS-CoV-2 (Dubrovka) | Vero CCL81 | MTT Assay | 29.0 ± 8.4 (MOI 0.005) | 106.2 ± 9.9 | 3.7 | [2] |
| SARS-CoV-2 | Vero E6 | CPE | 15.37 ± 3.6 | >100 | >6.5 | [2] |
Table 2: Antiviral Activity of this compound against Other Viruses
| Virus Family | Virus | Cell Line | Assay Type | EC50/IC50 | CC50 (µM) | Selectivity Index (SI) | Reference |
| Orthomyxoviridae | Influenza A (H1N1)pdm09 | MDCK | ELISA | 8.4 ± 1.1 to 17.4 ± 5.4 µM (EC50) | >100 | >5.7-11.9 | [7] |
| Orthomyxoviridae | Influenza A and B | Various | Various | 3 to 9 µg/mL (EC50) | Not specified | Not specified | [8] |
| Flaviviridae | Zika Virus (MR766) | Vero | Plaque Assay | 12.09 ± 0.77 µM (EC50) | 89.72 ± 0.19 | 7.4 | [2] |
| Flaviviridae | Zika Virus (Paraiba_01) | Vero | Plaque Assay | 10.57 ± 0.74 µM (EC50) | 89.72 ± 0.19 | 8.5 | [2] |
| Flaviviridae | West Nile Virus (Eg101) | Vero | Plaque Assay | 18.78 ± 0.21 µM (EC50) | 89.72 ± 0.19 | 4.8 | [2] |
| Flaviviridae | Tick-Borne Encephalitis Virus | Vero | Plaque Assay | 18.67 ± 0.15 µM (EC50) | 89.72 ± 0.19 | 4.8 | [2] |
| Picornaviridae | Coxsackievirus B4 | HeLa, Cardiomyocytes | Cell Viability | Dose-dependent increase in survival | Not specified | Not specified | [6] |
| Hepadnaviridae | Hepatitis B Virus | Not specified | Not specified | Activity reported, no quantitative data | Not specified | Not specified | [8][9] |
| Flaviviridae | Hepatitis C Virus | Huh7 | Replicon Assay | 15 µM inhibited replication by up to 1000-fold | Not specified | Not specified | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is toxic to host cells (CC50).
Protocol:
-
Seed host cells (e.g., Vero E6, Vero CCL81) in a 96-well plate at a density of 2 × 10⁴ cells/well and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 200 µL of the this compound dilutions to the respective wells in quadruplicate. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a cell-only control (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium containing this compound.
-
Add 40 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The CC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
Objective: To determine the concentration of this compound that inhibits viral replication by 50% (EC50).
Protocol:
-
Seed host cells (e.g., Vero E6) in a 6-well or 12-well plate and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
-
Prepare serial dilutions of the virus stock.
-
Remove the growth medium from the cells and wash with PBS.
-
Infect the cell monolayers with a known titer of virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., containing 1.2% Avicel or agarose) mixed with the different concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-5 days).
-
Fix the cells with 4% paraformaldehyde and stain with a solution of crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Visualizing Workflows and Relationships
Experimental Workflow for Antiviral Drug Evaluation
The evaluation of a potential antiviral agent like this compound typically follows a structured workflow from initial screening to in-depth mechanism of action studies.
Figure 4: General Experimental Workflow for Antiviral Drug Evaluation.
Logical Relationship of this compound's Dual Antiviral Action
This compound's effectiveness is amplified by its dual mechanism, which combines direct inhibition of the virus with modulation of the host's antiviral response.
Figure 5: Logical Relationship of this compound's Dual Antiviral Mechanisms.
Conclusion and Future Directions
This compound presents a compelling profile as a broad-spectrum antiviral agent with a valuable host-targeting component. Its ability to both directly inhibit viral entry and modulate the host immune response offers a multi-pronged attack against viral infections. The quantitative data demonstrate its efficacy against a range of clinically relevant viruses, particularly respiratory viruses.
Future research should focus on several key areas:
-
Elucidation of the precise molecular interactions involved in this compound's immunomodulatory effects, particularly the upstream signaling events leading to interferon induction.
-
Comprehensive in vivo studies to further validate its efficacy and safety profile against a wider range of viral pathogens.
-
Investigation into the potential for combination therapies , where this compound's host-targeting mechanism could complement the action of direct-acting antivirals, potentially reducing the emergence of drug resistance.
References
- 1. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arbidol (this compound): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRF-3, IRF-5, and IRF-7 Coordinately Regulate the Type I IFN Response in Myeloid Dendritic Cells Downstream of MAVS Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virus Infection Triggers SUMOylation of IRF3 and IRF7, Leading to the Negative Regulation of Type I Interferon Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantifying antiviral activity optimizes drug combinations against hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
Umifenovir's activity against enveloped vs non-enveloped viruses
An In-depth Technical Guide to Umifenovir's Antiviral Activity: Enveloped vs. Non-enveloped Viruses
Executive Summary
This compound (trade name Arbidol) is a broad-spectrum antiviral agent developed in Russia and licensed for the prophylaxis and treatment of influenza and other respiratory viral infections in Russia and China.[1][2] Its unique multimodal mechanism of action has garnered significant interest, demonstrating inhibitory activity against a wide array of both enveloped and non-enveloped viruses.[1][3][4] This technical guide provides a comprehensive overview of this compound's antiviral activity, with a specific focus on its differential mechanisms and efficacy against enveloped and non-enveloped viruses. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the compound's properties, supported by quantitative data, experimental methodologies, and mechanistic diagrams.
Core Mechanism of Action
This compound is characterized as a dual direct-acting antiviral (DAA) and a host-targeting agent (HTA).[5] Its broad-spectrum activity is attributed to this dual functionality, which involves direct interaction with viral components and modulation of host cell processes.[5][6]
Activity Against Enveloped Viruses: Fusion Inhibition
The predominant and most well-characterized mechanism of this compound against enveloped viruses is the inhibition of membrane fusion.[1][3][7] This process is critical for viral entry, where the viral envelope must fuse with a host cell membrane (either the plasma membrane or an endosomal membrane) to release the viral capsid and genome into the cytoplasm.
This compound's action involves several key steps:
-
Membrane Intercalation: As a hydrophobic molecule, this compound is thought to intercalate into lipid membranes.[1][8] This insertion can alter the physical properties of the membranes, making them less conducive to fusion.
-
Interaction with Viral Glycoproteins: this compound directly interacts with viral surface glycoproteins responsible for fusion. In the case of the influenza virus, it binds to a hydrophobic cavity in the hemagglutinin (HA) protein.[1][2] This binding stabilizes the pre-fusion conformation of HA, preventing the low pH-induced conformational changes within the endosome that are necessary for the fusion of the viral and endosomal membranes.[1][6]
-
Blocking Viral Entry: By preventing membrane fusion, this compound effectively blocks the virus from entering the host cell's cytoplasm, thereby halting the infection at its earliest stage.[2][3] This mechanism has been demonstrated for influenza A and B viruses, Hepatitis C virus (HCV), and is the proposed mechanism for its activity against coronaviruses and other enveloped viruses.[2][3][4]
Caption: Mechanism of this compound against enveloped viruses.
Activity Against Non-Enveloped Viruses
The mechanism of this compound against non-enveloped viruses is less clearly defined but is an active area of research. Since these viruses lack a lipid envelope, the fusion inhibition mechanism is not directly applicable. Potent inhibitory activity has been reported against non-enveloped RNA viruses such as rhinoviruses, coxsackieviruses, and polioviruses.[4][9][10]
Proposed mechanisms include:
-
Interference with Viral Attachment: this compound may interact with viral capsid proteins or host cell receptors to prevent the initial binding of the virus to the cell surface.
-
Blocking Intracellular Trafficking: The drug could interfere with the transport of viral particles within the cell, a critical step for reaching the replication site.[4]
-
Immunomodulation: this compound has been shown to have immunomodulatory effects, including the induction of interferon and activation of macrophages.[6] This host-directed activity could contribute to its broad-spectrum efficacy, including against non-enveloped viruses.
Caption: Logical comparison of this compound's mechanisms.
Quantitative Data Summary: In Vitro Efficacy
The following tables summarize the in vitro activity of this compound against a range of enveloped and non-enveloped viruses, compiled from published studies. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) represents the drug concentration required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI = CC₅₀/EC₅₀) is a measure of the drug's therapeutic window.
Table 1: this compound Activity Against Enveloped Viruses
| Virus Family | Virus | Cell Line | EC₅₀ / IC₅₀ | CC₅₀ | SI (CC₅₀/EC₅₀) | Reference(s) |
| Orthomyxoviridae | Influenza A & B Viruses | Various | 3 to 9 µg/mL | >31.6 µg/mL | 1.9 - 8.5 | [1][11] |
| Coronaviridae | HCoV-229E | Vero E6 | 10.0 ± 0.5 µM | ~98 µM | 9.8 | [2][12][13] |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 µM | ~98 µM | 10.8 | [2][12][13] | |
| SARS-CoV | CMK-AH-1 | Significant plaque suppression at 90 µM | >100 µM | N/A | [2][12] | |
| SARS-CoV-2 | Vero CCL81 | 15.4 to 28.0 µM | >100 µM | >3.5 | [2][12] | |
| Flaviviridae | Zika Virus (ZIKV) | Vero | 10.57 ± 0.74 to 12.09 ± 0.77 µM | 18.69 ± 0.1 µM | ~1.7 | [1][14][15] |
| West Nile Virus (WNV) | Vero | 19.16 ± 0.29 µM | 18.69 ± 0.1 µM | ~1.0 | [1][14][15] | |
| Tick-Borne Encephalitis (TBEV) | Vero | 11.23 ± 0.35 µM | 18.69 ± 0.1 µM | ~1.7 | [1][14][15] | |
| Hepatitis C Virus (HCV) | Huh 7.5.1 | Up to 1000-fold replication inhibition at 15 µM | N/A | N/A | [1] | |
| Togaviridae | Chikungunya Virus (CHIKV) | Vero | < 10 µg/mL | N/A | N/A | [1][15] |
| Nairoviridae | Crimean-Congo Hemorrhagic Fever | Vero | 2.8 µg/mL | N/A | N/A | [1][15] |
| Filoviridae | Ebola Virus | Mammalian cells | Reported in vitro effectiveness | N/A | N/A | [5][7] |
Table 2: this compound Activity Against Non-Enveloped Viruses
| Virus Family | Virus | Cell Line | EC₅₀ / IC₅₀ | CC₅₀ | SI (CC₅₀/EC₅₀) | Reference(s) |
| Picornaviridae | Human Rhinovirus 14 (HRV 14) | HeLa | 2.7 to 13.8 µg/mL | >100 µg/mL | >7.2 | [9] |
| Coxsackievirus B3 (CVB3) | Vero | 2.7 to 13.8 µg/mL | >100 µg/mL | >7.2 | [9] | |
| Poliovirus Type 1 | Various | 0.22 µg/mL | ~20 µg/mL | 91 | [11] | |
| Adenoviridae | Adenovirus Type 7 (AdV-7) | A549 | Active only when added post-infection (TI=5.5) | >100 µg/mL | 5.5 | [9] |
| Reoviridae | Reovirus | In vitro | Reported in vitro activity | N/A | N/A | [5] |
Note: Direct comparison of µM and µg/mL values requires conversion (this compound MW ≈ 513.5 g/mol ). Activity can be highly cell-type dependent.[14][16]
Key Experimental Protocols
The quantitative data presented above are typically generated using a standardized set of in vitro assays. The methodologies for the most common assays are detailed below.
Plaque Reduction Neutralization Test (PRNT)
This assay is the gold standard for quantifying the inhibition of infectious virus particles.
Methodology:
-
Cell Seeding: A confluent monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses) is prepared in 6-well or 12-well plates.
-
Virus Preparation: A stock of the virus is diluted to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Drug Treatment: The virus inoculum is mixed with serial dilutions of this compound and incubated for 1-2 hours. Alternatively, the cell monolayer is pre-treated with the drug for a set period before infection.
-
Infection: The cell monolayers are washed, and the virus-drug mixture (or virus alone for pre-treated cells) is added and allowed to adsorb for 1-2 hours.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of this compound. This overlay restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).
-
Incubation: Plates are incubated for several days until visible plaques are formed.
-
Staining and Counting: The cells are fixed (e.g., with 4% formaldehyde) and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear zones. The number of plaques in drug-treated wells is counted and compared to the untreated virus control.
-
Calculation: The EC₅₀ is calculated as the drug concentration that reduces the number of plaques by 50%.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC₅₀) of the compound.
Methodology:
-
Cell Seeding: Host cells are seeded in 96-well plates to form a confluent monolayer.
-
Drug Addition: The culture medium is replaced with medium containing serial dilutions of this compound. Control wells contain medium without the drug.
-
Incubation: The plates are incubated for a period equivalent to the duration of the antiviral assay (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader (typically at ~570 nm).
-
Calculation: The CC₅₀ is calculated as the drug concentration that reduces cell viability (absorbance) by 50% compared to the untreated control cells.
Caption: General workflow for in vitro antiviral testing.
Conclusion and Future Directions
This compound demonstrates robust, broad-spectrum antiviral activity against a diverse range of viruses.
-
Against Enveloped Viruses: The drug's efficacy is well-established and primarily stems from its ability to inhibit virus-cell membrane fusion.[3] This mechanism, targeting a conserved step in the viral life cycle, makes it a potent inhibitor of many clinically relevant enveloped viruses, including influenza, coronaviruses, and flaviviruses.[1][2][15]
-
Against Non-Enveloped Viruses: While potent activity has been documented, the mechanisms are less understood.[9] The data suggest that this compound's utility extends beyond fusion inhibition, possibly involving interference with viral attachment or intracellular processes, alongside host immunomodulation.[4][6]
The cell-type dependency of this compound's effect is a critical consideration for both research and clinical application, indicating that host factors play a significant role in its activity.[14][16] Future research should focus on elucidating the precise molecular targets for non-enveloped viruses and further exploring the interplay between its direct antiviral and immunomodulatory functions. This will be crucial for optimizing its clinical use and developing next-generation derivatives with enhanced potency and a broader spectrum of activity.
References
- 1. Arbidol (this compound): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arbidol: a broad-spectrum antiviral compound that blocks viral fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling the mechanism of arbidol binding and inhibition of SARS-CoV-2: Insights from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. Arbidol (this compound): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Umifenovir In Vitro Antiviral Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifenovir (Arbidol) is a broad-spectrum antiviral agent with demonstrated activity against a variety of enveloped and non-enveloped viruses.[1][2] It is licensed in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections.[3][4] The primary mechanism of action of this compound involves the inhibition of virus-host cell membrane fusion, a critical step in viral entry.[4][5] Additionally, this compound exhibits immunomodulatory effects, including the induction of interferon production and modulation of cytokine signaling pathways, such as the IL-10 pathway.[5][6] This document provides detailed protocols for in vitro assays to evaluate the antiviral efficacy of this compound.
Mechanism of Action: Dual Antiviral and Immunomodulatory Effects
This compound's antiviral activity is multifaceted, targeting both the virus directly and modulating the host's immune response.
1. Inhibition of Viral Entry:
This compound is known to inhibit the fusion of the viral envelope with the host cell membrane.[5] In the case of influenza A virus, it interacts with the hemagglutinin (HA) protein, stabilizing it and preventing the low pH-induced conformational changes necessary for fusion within the endosome.[5][7] This action effectively blocks the release of the viral genome into the cytoplasm, halting the infection at an early stage.
2. Immunomodulation via the IL-10 Signaling Pathway:
Recent studies have shown that this compound can modulate the host immune response by targeting the IL-10 signaling pathway.[6] In the context of certain viral infections, this compound has been observed to downregulate the expression of IL-10.[6] This immunomodulatory effect may contribute to a more effective viral clearance by the host immune system. The mechanism involves epigenetic regulation, where this compound alters histone modifications in the IL-10 gene promoter region.[6][8]
Data Presentation: In Vitro Antiviral Activity of this compound
The following tables summarize the in vitro efficacy of this compound against a range of viruses, providing 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference(s) |
| HCoV-229E | Vero E6 | Plaque Assay | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [3] |
| HCoV-OC43 | Vero E6 | Plaque Assay | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [3] |
| SARS-CoV | GMK-AH-1(D) | Plaque Assay | - | 145.0 ± 5.0 | - | [3] |
| SARS-CoV-2 | Vero CCL81 | MTT Assay | 15.37 ± 3.6 - 28.0 ± 1.0 | 106.2 ± 9.9 | 3.8 - 6.9 | [3] |
Table 2: Antiviral Activity of this compound against Other Viruses
| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) | Reference(s) |
| Influenza A & B | MDCK | ELISA-based | - | >100 | - | [9] |
| Zika Virus (ZIKV) | Vero | Plaque Assay | 10.57 ± 0.74 | 89.72 ± 0.19 | 8.5 | [10] |
| West Nile Virus (WNV) | Vero | Plaque Assay | - | 89.72 ± 0.19 | - | [10] |
| Tick-Borne Encephalitis Virus (TBEV) | Vero | Plaque Assay | 19.16 ± 0.29 | 89.72 ± 0.19 | 4.7 | [10] |
| Coxsackievirus B4 (CVB4) | HeLa, Cardiomyocytes | Cell Viability | Dose-dependent inhibition | - | - | [6] |
Experimental Protocols
Detailed methodologies for key in vitro antiviral assays are provided below.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating between antiviral effects and general cytotoxicity.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6, Vero CCL81) in a 96-well microtiter plate at a density of 2 x 10^4 cells/well and incubate until a confluent monolayer is formed.[3]
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 200 µL of the this compound dilutions to the respective wells in quadruplicate.[3] Include wells with medium only (no cells) as a blank and wells with cells and medium (no drug) as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After incubation, remove the drug-containing medium and add 40 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.[3]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit the production of infectious viral progeny.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 24-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known multiplicity of infection (MOI) of the virus (e.g., 0.01 MOI for coronaviruses).[3]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound and Overlay Addition: Remove the virus inoculum and wash the cells with PBS. Add an overlay medium (e.g., containing 1.2% Avicel or agarose) mixed with serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (this varies depending on the virus, e.g., 3-8 days for coronaviruses).[3]
-
Plaque Visualization: After incubation, fix the cells with a solution such as 4% paraformaldehyde. Stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the untreated virus control. The EC50 value is the concentration of the drug that inhibits plaque formation by 50%.
Cell-Based ELISA
This assay measures the expression of viral proteins within the host cells and can be used to determine the effect of a compound on viral replication.
Protocol:
-
Cell Seeding and Infection: Seed cells in a 96-well plate and infect with the virus as described for the plaque reduction assay.
-
Compound Treatment: Pre-incubate cells with non-toxic concentrations of this compound for 2 hours before adding the virus.[7]
-
Incubation: Incubate the infected cells for 24 to 48 hours.[3]
-
Cell Fixation: Fix the cells with a suitable fixative (e.g., cold methanol).
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., PBS with 5% non-fat milk).
-
Incubate with a primary antibody specific for a viral protein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric signal using a microplate reader.
-
Data Analysis: The reduction in the signal in the presence of this compound indicates inhibition of viral protein expression. The EC50 can be calculated from the dose-response curve.
Conclusion
The protocols and data presented provide a comprehensive framework for the in vitro evaluation of this compound's antiviral activity. These assays are essential tools for researchers and drug development professionals to further characterize the antiviral spectrum and mechanism of action of this compound and to screen for novel antiviral compounds. The dual mechanism of action, involving both direct viral inhibition and immunomodulation, makes this compound an interesting candidate for further investigation against a range of viral pathogens.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Open Access@KRIBB: Hemagglutinin docking analysis-based visual detection of antiviral therapeutic efficacy of this compound against influenza virus [oak.kribb.re.kr]
- 8. journals.asm.org [journals.asm.org]
- 9. Arbidol (this compound): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Plaque Reduction Assay with Umifenovir
Audience: Researchers, scientists, and drug development professionals.
Introduction
Umifenovir (Arbidol) is a broad-spectrum antiviral agent licensed in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections.[1][2] It exhibits activity against a wide range of enveloped and non-enveloped RNA viruses.[3] The primary mechanism of action involves the inhibition of membrane fusion between the viral envelope and the host cell membrane, a critical step for viral entry into the host cell.[4][5][6]
The plaque reduction assay is the gold standard method for determining the infectivity of lytic viruses and is widely used to evaluate the efficacy of antiviral compounds.[7][8] This assay quantifies the reduction in the number of viral plaques—localized areas of cell death and lysis—in a cell monolayer in the presence of a test compound. This document provides a detailed protocol for performing a plaque reduction assay to evaluate the antiviral activity of this compound.
Mechanism of Action of this compound
This compound primarily targets the viral entry stage.[5] For influenza virus, it interacts with the hemagglutinin (HA) protein, stabilizing it and preventing the low pH-induced conformational change necessary for the fusion of the viral envelope with the host cell's endosomal membrane.[3][6] By inserting itself into the lipid membranes, it can inhibit the fusion of the virus particle with both the plasma membrane and the endosomal membrane, effectively blocking the release of the viral genome into the cytoplasm.[3][9]
Caption: this compound's mechanism of inhibiting viral entry.
Quantitative Data Summary
The antiviral activity of this compound is quantified by its 50% effective concentration (EC50), while its effect on cell viability is measured by the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's therapeutic window.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [1] |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [1] |
| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | 97.5 ± 6.7 | ~3.5 - 6.3 | [1][2] |
| SARS-CoV-2 | Vero CCL81 | 23.6 ± 2.0 to 29.0 ± 8.4 | 106.2 ± 9.9 | ~3.7 - 4.5 | [1] |
| SARS-CoV | GMK-AH-1 | 90 (Significant suppression) | 145.0 ± 5.0 | >1.6 | [1] |
| Influenza A (H1N1)pdm09 | MDCK | 8.4 ± 1.1 to 17.4 ± 5.4 | Not Reported | Not Reported | [10] |
| Influenza A (H3N2) | MDCK | Not specified, effective | Not Reported | Not Reported | [10] |
| Influenza B | MDCK | Not specified, effective | Not Reported | Not Reported | [10] |
Experimental Protocols
A comprehensive evaluation of an antiviral agent requires two key experiments: a cytotoxicity assay to determine the drug's toxicity profile and a plaque reduction assay to measure its specific antiviral efficacy.
Protocol 1: Cytotoxicity Assay (MTT Method)
This protocol determines the concentration range of this compound that is non-toxic to the host cells, which is essential for differentiating between antiviral effects and general cytotoxicity.
Materials:
-
Host cells (e.g., Vero E6, MDCK)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells into a 96-well plate at a density that will form a confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells/well). Incubate at 37°C with 5% CO₂.[1]
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium. A typical concentration range to test is 1.8 to 180 µM.[1] Include a "no drug" (medium only) control.
-
Treatment: Once cells are confluent, remove the old medium and add 200 µL of the prepared this compound dilutions to the wells in quadruplicate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂, corresponding to the duration of the planned plaque assay.[1]
-
MTT Addition: Remove the drug-containing medium. Add 40 µL of MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.[1]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. Plot the viability against the drug concentration and use non-linear regression to determine the CC50 value.
Protocol 2: Plaque Reduction Assay
This protocol directly measures the ability of this compound to inhibit the formation of viral plaques.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock of known titer (e.g., Influenza, Coronavirus)
-
This compound dilutions (prepared in infection medium, based on CC50 results)
-
Infection medium (e.g., serum-free DMEM)
-
Overlay medium:
-
Fixative solution: 4% formaldehyde or 10% formalin in PBS.
-
Staining solution: 0.1% - 1% Crystal Violet in 20% ethanol.
Procedure:
-
Cell Seeding: Seed host cells (e.g., MDCK, Vero E6) in 6-well or 12-well plates and grow until they form a 95-100% confluent monolayer.[11]
-
Prepare Dilutions:
-
Virus: Prepare 10-fold serial dilutions of the virus stock in infection medium. Aim for a dilution that will produce 50-100 plaques per well in the virus control.[8]
-
This compound: Prepare various concentrations of this compound in infection medium. The highest concentration should be below the CC50 value. Include a "no drug" virus control and a "no virus" cell control.
-
-
Infection:
-
Wash the cell monolayers twice with sterile PBS.
-
Inoculate the cells with 100-200 µL of the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption. Rock the plates every 15 minutes.[8]
-
-
Treatment and Overlay:
-
After the adsorption period, aspirate the virus inoculum.
-
Add the overlay medium containing the different concentrations of this compound (or no drug for the virus control). Add overlay with medium only to the cell control wells.
-
Let the overlay solidify at room temperature for 20-30 minutes if using agarose.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂. The incubation time depends on the virus and cell line, typically ranging from 2 to 8 days, until visible plaques are formed.[1][11]
-
Plaque Visualization:
-
Aspirate the overlay medium. If using a solid overlay, it may need to be carefully removed.
-
Fix the cells by adding the fixative solution and incubating for at least 30 minutes at room temperature.
-
Remove the fixative and stain the cell monolayer with Crystal Violet solution for 15-20 minutes.
-
Gently wash the plates with water and let them air dry. Viable cells will stain purple, while plaques will appear as clear, unstained zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug).
-
Plot the percentage of plaque inhibition against the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the EC50 value.[12]
-
Experimental Workflow Diagram
Caption: Workflow for the this compound plaque reduction assay.
References
- 1. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. europeanreview.org [europeanreview.org]
- 6. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound susceptibility monitoring and characterization of influenza viruses isolated during ARBITR clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influenza virus plaque assay [protocols.io]
- 12. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Umifenovir in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Umifenovir, also known as Arbidol, is a broad-spectrum antiviral agent with activity against a wide range of enveloped and non-enveloped RNA and DNA viruses.[1][2] It is licensed in Russia and China for the prophylaxis and treatment of influenza and other respiratory viral infections.[3][4] this compound's primary mechanism of action involves the inhibition of viral entry into host cells.[5][6] It interferes with the fusion between the viral envelope and the host cell membrane, a critical step for the release of the viral genome into the cytoplasm.[5][7] Additionally, this compound has been reported to possess immunomodulatory properties, including the induction of interferon production and stimulation of macrophage phagocytic function.[5][6] These characteristics make it a subject of interest for in vitro studies against various viruses, including coronaviruses.[3][8]
This document provides detailed protocols and dosage guidelines for the use of this compound in cell culture-based experiments, focusing on determining its antiviral efficacy and cytotoxicity.
Quantitative Data: Cytotoxicity and Antiviral Activity
The following tables summarize the 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) of this compound against various coronaviruses in different cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also provided as a measure of the drug's therapeutic window.
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | CC50 (µM) | Assay Method | Reference |
| Vero E6 | 97.5 ± 6.7 | MTT | [8] |
| Vero CCL81 | 106.2 ± 9.9 | MTT | [8] |
| GMK-AH-1(D) | 145.0 ± 5.0 | MTT | [8] |
Table 2: Antiviral Activity (EC50) of this compound against Various Viruses
| Virus | Host Cell Line | EC50 (µM) | Assay Method | Reference |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | Plaque Inhibition | [8] |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | Plaque Inhibition | [8] |
| SARS-CoV-2 | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | Not Specified | [3][4] |
| SARS-CoV-2 (Dubrovka) | Vero CCL81 | 23.6 ± 2.0 (MOI 0.001) | MTT | [8] |
| SARS-CoV-2 (Dubrovka) | Vero CCL81 | 29.0 ± 8.4 (MOI 0.005) | MTT | [8] |
| Coxsackievirus B4 (CVB4) | HeLa / Cardiomyocytes | 4 - 12 (effective range) | Cell Viability | [9] |
Table 3: Selectivity Index (SI) of this compound
| Virus | Host Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| HCoV-OC43 | Vero E6 | 97.5 | 9.0 | 10.8 | [8] |
| HCoV-229E | Vero E6 | 97.5 | 10.0 | 9.8 | [8] |
Experimental Protocols
-
Solvent Selection: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution: On the day of the experiment, thaw an aliquot and prepare working concentrations by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (typically ≤ 0.5%).
This protocol is used to determine the concentration of this compound that is toxic to the host cells (CC50).
-
Cell Seeding: Seed cells (e.g., Vero E6, Vero CCL81) into a 96-well microplate at a density of 2 x 10⁴ cells/well.[8] Incubate at 37°C with 5% CO₂ until a confluent monolayer is formed.[8]
-
Drug Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested concentration range is 1.8 µM to 180 µM.[8] Include a "cell control" (medium only) and a "solvent control" (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 200 µL of the prepared this compound dilutions to the wells in quadruplicate.[8]
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO₂.[8]
-
MTT Addition: Remove the drug-containing medium. Add 40 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for a further 2 hours.[8]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the cell control. Plot the percentage of viability against the drug concentration and use non-linear regression analysis to determine the CC50 value.
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates and grow until confluent.
-
Drug Pre-incubation: Prepare serial dilutions of this compound in culture medium. Remove the medium from the cells and add the drug dilutions. Incubate for 1-2 hours at 37°C.[4]
-
Viral Infection: After pre-incubation, infect the cells with the virus (e.g., HCoV-OC43 at a Multiplicity of Infection (MOI) of 0.01) and incubate for 2 hours to allow for viral adsorption.[4] Include a "virus control" (cells infected but not treated with the drug).
-
Overlay: After the adsorption period, remove the inoculum and wash the cells. Overlay the cell monolayer with a medium containing 0.9% agar and the corresponding concentrations of this compound.[4]
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a period sufficient for plaque formation (e.g., 8 days for HCoV-OC43).[4]
-
Staining and Counting: Fix the cells and stain with a 5% crystal violet solution. Count the number of plaques in each well.[4]
-
Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. europeanreview.org [europeanreview.org]
- 8. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Umifenovir Administration in Murine Respiratory Infection Models
Introduction
Umifenovir (marketed as Arbidol) is a broad-spectrum antiviral agent utilized in Russia and China for the prophylaxis and treatment of influenza and other acute respiratory viral infections.[1][2] It is an indole-derivative molecule that exhibits a dual mechanism of action, functioning as both a direct-acting antiviral and a host-targeting agent.[1] Its efficacy has been demonstrated against a wide range of enveloped and non-enveloped RNA and DNA viruses.[1][3] These characteristics make this compound a subject of significant interest in preclinical research, particularly in the context of murine models of respiratory infections, to evaluate its therapeutic potential and elucidate its mechanisms of action.
These application notes provide a summary of quantitative data and detailed experimental protocols derived from studies administering this compound in mouse models of respiratory viral infections.
Mechanism of Action of this compound
This compound's primary antiviral mechanism against influenza virus involves the inhibition of membrane fusion between the viral envelope and the host cell endosomal membrane.[4][5] It targets the viral hemagglutinin (HA) protein, preventing the low pH-induced conformational changes necessary for the release of the viral genome into the cytoplasm.[5][6] Additionally, this compound possesses immunomodulatory properties, including the induction of interferon production and the stimulation of macrophage phagocytic activity, which contribute to its overall therapeutic effect.[3][6][7]
Caption: this compound inhibits influenza virus entry by targeting the HA protein.
Application Note 1: Efficacy in Influenza A Virus Infection Models
This compound has demonstrated significant efficacy in murine models of influenza A virus infection, improving survival rates, reducing weight loss, and lowering viral loads in the lungs.
Table 1: Summary of this compound Efficacy in Murine Influenza Models
| Murine Model | Virus Strain/Infection | This compound Dosage | Key Findings | Reference |
| BALB/c Mice | Influenza A/California/04/2009 (H1N1) | 40 and 60 mg/kg/day (oral) | Increased survival rate from 0% to 90%; Reduced weight loss; Decreased lung virus titer by ≥ 2 logs. | [8][9] |
| Kunming Mice | Influenza A/PR/8/34 (H1N1) | 25 and 45 mg/kg/day (oral) | Survival rates of 40% and 50%, respectively; Inhibited decrease in body weight and increase in lung index. | [10][11] |
Experimental Protocol: Influenza A (H1N1) Infection and this compound Treatment in BALB/c Mice
This protocol outlines a typical procedure for evaluating the efficacy of this compound against influenza A virus infection in mice.
1. Materials
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Virus: Mouse-adapted influenza A virus (e.g., A/California/04/2009 (H1N1) or A/PR/8/34).
-
Drug: this compound hydrochloride powder.
-
Vehicle: 0.5% Methylcellulose or sterile Phosphate-Buffered Saline (PBS).
-
Anesthetic: Isoflurane or a ketamine/xylazine cocktail.
2. Procedure
-
Animal Acclimatization: House mice in BSL-2 conditions for at least one week prior to the experiment with ad libitum access to food and water.
-
This compound Preparation: Prepare a fresh suspension of this compound in the vehicle (e.g., 0.5% methylcellulose) daily.[12] A common concentration for oral gavage is 2.5 mg/mL to deliver a 25 mg/kg dose in a 20g mouse (200 µL volume).
-
Infection:
-
Lightly anesthetize the mice.
-
Inoculate mice intranasally with a lethal dose (e.g., 5x LD50) of the influenza virus in a 50 µL volume of sterile PBS.
-
A control group should receive sterile PBS intranasally.
-
-
Treatment Administration:
-
Begin this compound administration at a predetermined schedule. This can be prophylactic (starting 24 hours before infection) or therapeutic (starting 4-24 hours post-infection).[12]
-
Administer this compound orally once daily via gavage at the desired dose (e.g., 25, 45, or 60 mg/kg/day).[8][10] The treatment should continue for 5-8 days.
-
The control group should receive an equivalent volume of the vehicle.
-
-
Monitoring:
-
Record body weight and clinical signs of illness daily for 14-21 days.
-
Monitor survival daily. Mice that lose >25-30% of their initial body weight are typically euthanized.
-
-
Endpoint Analysis (at day 3-5 post-infection for a subset of mice):
-
Euthanize mice and aseptically harvest the lungs.
-
Homogenize lung tissue in sterile PBS.
-
Determine lung viral titers using a TCID50 (50% Tissue Culture Infectious Dose) assay or plaque assay on Madin-Darby Canine Kidney (MDCK) cells.
-
Perform histopathological analysis on formalin-fixed, paraffin-embedded lung sections to assess tissue damage and inflammation.
-
Caption: Experimental workflow for in vivo evaluation of this compound.
Application Note 2: Anti-Inflammatory and Immunomodulatory Effects
Beyond direct viral inhibition, this compound modulates the host's inflammatory response to infection, which is a critical factor in mitigating disease severity.
Table 2: Summary of this compound's Anti-Inflammatory Effects in Murine Models
| Murine Model | Virus Strain | This compound Dosage | Key Anti-Inflammatory/Immunomodulatory Findings | Reference |
| Kunming Mice | Influenza A/PR/8/34 (H1N1) | 22.6 and 18.8 µM (in vitro) | In vitro: Diminished levels of IL-6, IP-10, MCP-1, RANTES, and TNF-α. In vivo: Alleviated lung lesions. | [10][11] |
| BALB/c splenocytes | Coxsackievirus B4 (CVB4) | Dose-dependent | Inhibited CVB4-activated IL-10 expression by altering histone methylation and acetylation at the IL-10 promoter. | [13] |
| Mice | General | Not specified | Induces interferon (IFN) production within 16 hours of administration, with high titers remaining for up to 48 hours. | [3] |
Protocol: Measurement of Cytokine Response in Lung Homogenates
This protocol describes how to quantify the anti-inflammatory effects of this compound.
-
Sample Collection:
-
Collect lung tissue from infected mice (treated and untreated) at specified time points (e.g., day 3 or 5 post-infection) as described in the previous protocol.
-
Snap-freeze one lung lobe in liquid nitrogen for RNA/protein analysis, and fix the other lobes for histology.
-
-
Protein Analysis (ELISA):
-
Homogenize the lung tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration using a BCA or Bradford assay for normalization.
-
Use commercially available ELISA kits to quantify the levels of specific cytokines and chemokines (e.g., TNF-α, IL-6, IL-10, MCP-1) in the supernatant according to the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from the lung tissue using a suitable kit (e.g., RNeasy Kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Caption: Dual antiviral and immunomodulatory mechanisms of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of the Interaction between the Antiviral Drug this compound and this compound Encapsulated in Phospholipids Micelles (Nanosome/Umifenovir) with dsDNA as a Model for Pharmacogenomic Analysis by Electrochemical Methods [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Investigational Antivirals for Managing COVID-19 [uspharmacist.com]
- 8. [this compound (Arbidol) efficacy in experimental mixed viral and bacterial pneumonia of mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (Arbidol) Efficacy in Experimental Mixed Viral and Bacterial Pneumonia of Mice | Leneva | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 10. Inhibition of the infectivity and inflammatory response of influenza virus by Arbidol hydrochloride in vitro and in vivo (mice and ferret) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Antiviral Efficacy of Ribavirin, Arbidol, and T-705 (Favipiravir) in a Mouse Model for Crimean-Congo Hemorrhagic Fever - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Umifenovir and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umifenovir, also known as Arbidol, is a broad-spectrum antiviral agent used for the prophylaxis and treatment of influenza and other respiratory viral infections.[1] Its mechanism of action is multifaceted, involving the inhibition of virus-cell fusion and immunomodulatory effects.[2][3] Understanding the pharmacokinetics, metabolism, and excretion of this compound is crucial for optimizing therapeutic regimens and ensuring drug safety and efficacy. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has emerged as a powerful and indispensable tool for the sensitive and selective quantification of this compound and the identification of its metabolites in various biological and environmental matrices.
This application note provides a comprehensive overview of the mass spectrometric analysis of this compound and its metabolites, including detailed experimental protocols and data presentation to guide researchers in this field.
Metabolism of this compound
This compound undergoes extensive metabolism in the body, primarily in the liver and intestines.[4] Approximately 33 metabolites have been identified in human plasma, urine, and feces.[4] The metabolic pathways are categorized into Phase I and Phase II reactions.
Phase I Metabolism: The principal Phase I metabolic pathways include sulfoxidation, N-demethylation, and hydroxylation. These reactions are primarily catalyzed by the cytochrome P450 family of enzymes, with CYP3A4 playing a major role, and to a lesser extent, by the flavin-containing monooxygenase (FMO) family.[4][5]
Phase II Metabolism: Following Phase I reactions, the metabolites undergo Phase II conjugation, predominantly forming sulfate and glucuronide conjugates.[4] The UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A9 and UGT2B7, are involved in the glucuronidation process.[4] In urine, the major metabolites are the sulfate and glucuronide conjugates, while in feces, the parent drug is the most abundant species.[4][5]
Quantitative Analysis by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and its metabolites due to its high sensitivity and selectivity.[6] The following tables summarize the key parameters for the quantitative analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| This compound | 477.05 | 279.02 | ESI Positive | [7][8] |
| Ibrutinib (IS) | 441.16 | 84.4 | ESI Positive | [7][8] |
IS: Internal Standard
Table 2: Performance Characteristics of UPLC-MS/MS Method for this compound in Plasma
| Parameter | Value | Reference |
| Linearity Range | 2.5–5000 ng/mL | [9] |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | [10] |
| Recovery | 95% - 100% | [9] |
| Intra- and Inter-day Precision (%CV) | < 15% | [9] |
Table 3: Limits of Detection for this compound and its Metabolites in Environmental Samples
| Matrix | Method | Limit of Detection (LOD) | Reference |
| Liquid Samples (e.g., wastewater) | HPLC-ICP-MS/HRMS | 0.2 ng/L | [11][12] |
| Solid Samples (e.g., activated sludge) | HPLC-ICP-MS/HRMS | 2 µg/kg | [11][12] |
Experimental Protocols
This section provides detailed protocols for the analysis of this compound in biological and environmental samples.
Protocol 1: this compound Quantification in Plasma using UPLC-MS/MS
This protocol is adapted from validated methods for pharmacokinetic studies.[7][8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (Ibrutinib, 1 µg/mL).
-
Add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC Conditions
-
Column: Acquity BEH C18 (2.1 x 100 mm, 1.7 µm).[13]
-
Mobile Phase: Acetonitrile and 15 mM ammonium acetate (80:20, v/v).[7][8]
-
Column Temperature: 40°C.[12]
3. Mass Spectrometry Conditions
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[7][8]
-
MRM Transitions:
-
Capillary Voltage: 0.5 kV.[8]
-
Source Temperature: 150°C.[14]
Protocol 2: this compound and Metabolite Analysis in Wastewater
This protocol is based on methods for environmental monitoring.[11][12][15]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Adjust the pH of the water sample (e.g., 500 mL) to 12.[12]
-
Condition a polymeric sorbent SPE cartridge (e.g., Bond-Elute PPL) with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with deionized water.
-
Dry the cartridge under vacuum.
-
Elute the analytes with 10 mL of an organic solvent containing 0.5% formic acid (e.g., acetonitrile or methanol).[12]
-
Evaporate the eluate to near dryness and reconstitute in a suitable volume of the initial mobile phase.
2. HPLC Conditions
-
System: LC-30 Nexera HPLC system or equivalent.[12]
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm).[16]
-
Mobile Phase A: 0.1% Formic acid in water.[12]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]
-
Gradient: A suitable gradient to separate the parent drug from its more polar metabolites.
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 40°C.[12]
3. High-Resolution Mass Spectrometry (HRMS) Conditions
-
Ionization: ESI, Positive Mode.[12]
-
Detection: High-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurements to identify metabolites.[17]
-
Data Acquisition: Full scan MS and data-dependent MS/MS to obtain fragmentation patterns of potential metabolites.
Interaction with Signaling Pathways
Recent studies have shown that this compound can exert its antiviral effects by modulating host cell signaling pathways. For instance, in the context of Coxsackievirus B4 (CVB4) infection, this compound has been shown to downregulate Interleukin-10 (IL-10) production.[3] This is achieved by altering the epigenetic state of the IL-10 gene promoter and disrupting the interaction between the promoter and a downstream enhancer, which is a critical component of the p38-MAPK signaling pathway required for IL-10 expression.[3]
Conclusion
The application of mass spectrometry, particularly UPLC-MS/MS and HPLC-HRMS, provides robust, sensitive, and selective methods for the detailed analysis of this compound and its metabolites. The protocols outlined in this note serve as a foundational guide for researchers in drug metabolism, pharmacokinetics, and environmental analysis. These analytical techniques are essential for elucidating the metabolic fate of this compound, supporting clinical trials, and assessing its environmental impact, thereby contributing to its safe and effective use as an antiviral therapeutic.
References
- 1. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Determination of this compound and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection - Sypalov - Zhurnal Analiticheskoi Khimii [medjrf.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous quantification of seven repurposed COVID-19 drugs remdesivir (plus metabolite GS-441524), chloroquine, hydroxychloroquine, lopinavir, ritonavir, favipiravir and azithromycin by a two-dimensional isotope dilution LC–MS/MS method in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of this compound and Its Metabolites by High-Performance Liquid Chromatography with Combined Mass Spectrometric Detection - Sypalov - Zhurnal Analiticheskoi Khimii [journals.eco-vector.com]
- 16. researchgate.net [researchgate.net]
- 17. A comparative UHPLC-QTOF-MS/MS-based metabolomics approach reveals the metabolite profiling of wolfberry sourced from different geographical origins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Umifenovir Efficacy in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing specific cell lines to evaluate the antiviral efficacy of Umifenovir. Detailed protocols for key experiments are provided to ensure reproducibility and accuracy in research and development settings.
Introduction to this compound
This compound (Arbidol) is a broad-spectrum antiviral agent that has demonstrated activity against a range of enveloped and non-enveloped viruses. Its primary mechanism of action involves the inhibition of viral entry into host cells by preventing the fusion of the viral envelope with the cell membrane. This is achieved through the stabilization of viral glycoproteins, such as influenza hemagglutinin (HA) and SARS-CoV-2 spike protein, in their pre-fusion conformation.[1][2] This interference with the conformational changes required for membrane fusion effectively blocks the release of the viral genome into the cytoplasm, thereby halting the infection at an early stage.
Suitable Cell Lines for this compound Efficacy Testing
A variety of cell lines have been successfully employed in in-vitro studies to assess the antiviral activity of this compound against different viruses. The choice of cell line is crucial and often depends on the specific virus being investigated and the expression of necessary host cell factors for viral entry. Commonly used cell lines include:
-
Vero E6 and Vero CCL81: These African green monkey kidney epithelial cell lines are widely used for their susceptibility to a broad range of viruses, including coronaviruses.[3][4]
-
GMK-AH-1(D): A derivative of the Green Monkey Kidney cell line, also utilized in coronavirus research.
-
HeLa: A human cervical cancer cell line that has been used to study the effects of this compound on Coxsackievirus B4.
-
Huh-7: A human hepatoma cell line suitable for studying viruses that target the liver.
-
A549: A human lung adenocarcinoma cell line, relevant for respiratory virus research.
-
MDCK: Madin-Darby Canine Kidney cells are a standard for influenza virus research.
Quantitative Data Summary
The following tables summarize the reported 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/EC50) of this compound against various viruses in different cell lines.
Table 1: Antiviral Activity of this compound against Coronaviruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [3] |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [3] |
| SARS-CoV | GMK-AH-1(D) | - | 145.0 ± 5.0 | - | |
| SARS-CoV-2 | Vero CCL81 | 15.37 ± 3.6 - 28.0 ± 1.0 | 106.2 ± 9.9 | ~3.8 - 6.9 | [3] |
Table 2: Antiviral Activity of this compound against Other Viruses
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference |
| Zika Virus (MR766) | Vero | 12.09 ± 0.77 | 89.72 ± 0.19 | 7.4 | [5] |
| Zika Virus (Paraiba_01) | Vero | 10.57 ± 0.74 | 89.72 ± 0.19 | 8.5 | [5] |
| West Nile Virus (Eg101) | Vero | 18.78 ± 0.21 | 89.72 ± 0.19 | 4.8 | [5] |
| West Nile Virus (13-104) | Vero | 19.16 ± 0.29 | 89.72 ± 0.19 | 4.7 | [5] |
| Tick-borne Encephalitis Virus | Vero | - | 89.72 ± 0.19 | - | [5] |
Experimental Protocols
General Cell Culture and Maintenance
-
Cell Lines: Obtain the desired cell line (e.g., Vero E6, A549) from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Use the recommended growth medium for the specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Wash the cell monolayer with Phosphate-Buffered Saline (PBS), detach with a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at the appropriate density.
Virus Propagation and Titration
-
Virus Stock Preparation: Propagate the virus in a suitable host cell line until a significant cytopathic effect (CPE) is observed (typically 80% of the monolayer).[6]
-
Harvesting: Collect the virus by subjecting the infected cell culture to three cycles of freezing and thawing.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Aliquoting and Storage: Aliquot the supernatant containing the virus and store at -80°C.
-
Titration: Determine the virus titer (plaque-forming units per milliliter, PFU/mL) using a plaque assay (see Protocol 5).
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8mM HCl in isopropanol) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Viral Infection Assay
-
Cell Seeding: Seed host cells in a suitable culture vessel (e.g., 6-well plate or T-75 flask) and grow to 90-100% confluency.
-
Virus Inoculation: Wash the cell monolayer with serum-free medium. Inoculate the cells with the virus at a specific Multiplicity of Infection (MOI) (e.g., 0.01).[6]
-
Adsorption: Incubate for 1-2 hours at 37°C to allow for viral attachment.
-
Treatment: Remove the virus inoculum and add fresh culture medium containing various concentrations of this compound.
-
Incubation: Incubate the infected and treated cells for a period appropriate for the virus to replicate and cause a cytopathic effect (CPE).
Plaque Reduction Assay
This assay quantifies the inhibition of infectious virus production by this compound.
-
Cell Seeding: Seed host cells in 6-well plates and grow to a confluent monolayer.
-
Virus Infection: Infect the cells with a viral dilution calculated to produce 50-100 plaques per well.
-
Compound Treatment: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing different concentrations of this compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of this compound that reduces the number of plaques by 50% compared to the untreated virus control.
Visualizations
Signaling Pathway of Viral Entry and Inhibition by this compound
The following diagram illustrates the general mechanism of enveloped virus entry into a host cell and the point of inhibition by this compound.
Caption: Mechanism of this compound-mediated inhibition of viral entry.
Experimental Workflow for this compound Efficacy Testing
This diagram outlines the logical flow of experiments to determine the antiviral efficacy of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arbidol (this compound): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. collaboratif.cirad.fr [collaboratif.cirad.fr]
Application Notes and Protocols: Umifenovir for Studying Viral Fusion Mechanisms
Introduction
Umifenovir (trade name Arbidol) is a broad-spectrum antiviral agent with a primary mechanism of action centered on the inhibition of viral entry into host cells.[1][2] It is an indole-derivative molecule licensed for the treatment and prophylaxis of influenza and other acute respiratory viral infections in Russia and China.[1] Its unique ability to block the fusion between the viral envelope and cellular membranes makes it an invaluable tool for researchers, scientists, and drug development professionals studying the intricacies of viral fusion.[3] this compound is effective against a wide range of enveloped and non-enveloped viruses, including influenza viruses, coronaviruses, flaviviruses, and hepatitis C virus (HCV).[1][3][4]
These application notes provide a comprehensive overview of this compound's mechanism, summarize its antiviral activity, and offer detailed protocols for its use in viral fusion research.
Mechanism of Action: Inhibition of Viral Glycoprotein-Mediated Fusion
This compound's principal antiviral effect is the disruption of the conformational changes in viral surface glycoproteins that are essential for membrane fusion. This process varies slightly depending on the target virus but follows a general principle of stabilizing the protein's pre-fusion state.
-
For Influenza Virus: this compound directly interacts with the hemagglutinin (HA) glycoprotein.[5] It binds to a hydrophobic pocket at the interface of the HA protomers in the stem region.[6][7] This binding acts as a "molecular glue," stabilizing the pre-fusion conformation of HA.[6] Consequently, the low pH-triggered conformational rearrangement required for the exposure of the fusion peptide within the host cell endosome is inhibited, preventing the fusion of the viral and endosomal membranes.[5][6]
-
For Other Enveloped Viruses (e.g., HCV): The mechanism involves a dual interaction with both aromatic residues (specifically tryptophan) of the viral glycoproteins and the phospholipid head-groups of the membrane.[8][9] This dual binding is thought to strengthen the interaction between the viral glycoprotein and the membrane, which paradoxically inhibits the dynamic conformational changes needed for the fusion process to complete.[8][9]
By blocking this critical entry step, this compound effectively halts the viral life cycle before the replication of genetic material can occur.[10]
References
- 1. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Arbidol (this compound): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Inhibition of Enveloped Virus Membrane Fusion by the Antiviral Drug Arbidol | PLOS One [journals.plos.org]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Umifenovir Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of umifenovir in aqueous solutions.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: this compound fails to dissolve in my aqueous buffer.
-
Question: I'm trying to prepare a stock solution of this compound in a phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving. What could be the reason, and how can I fix it?
-
Answer: this compound is a hydrophobic drug with extremely low aqueous solubility.[1] Direct dissolution in aqueous buffers like PBS is often unsuccessful. Here are several approaches to overcome this, ranging from simple to more complex formulation strategies:
-
pH Adjustment: this compound's solubility is pH-dependent. It exhibits significantly higher solubility in acidic conditions compared to alkaline or neutral environments.[1][2] Try dissolving this compound in a buffer with a lower pH (e.g., pH 2.0) before making further dilutions into your final medium. Be mindful that a significant change in pH might affect your experimental system.
-
Co-solvents: The addition of a water-miscible organic solvent can significantly enhance this compound's solubility. Ethanol is a commonly used co-solvent. For instance, the presence of 20% ethanol can increase this compound's solubility by 1.8-fold in a pH 7.4 buffer.[3]
-
Solubilizing Agents: Incorporating surfactants or polymers that form micelles can encapsulate the hydrophobic this compound molecules, increasing their apparent solubility. Pluronic F-127 has been shown to be effective.[1][3]
-
Issue 2: My this compound solution is hazy or shows precipitation over time.
-
Question: I managed to dissolve this compound using a co-solvent, but the solution becomes cloudy or I see precipitates after a short period. Why is this happening and how can I prevent it?
-
Answer: This indicates that your solution is likely supersaturated and thermodynamically unstable. The initial dissolution might be kinetically favored, but over time, the drug molecules agglomerate and precipitate out. Here’s how to address this:
-
Optimize Co-solvent Concentration: You might be using an insufficient amount of co-solvent. Gradually increase the co-solvent percentage, but be aware of its potential impact on your experimental model.
-
Use of Stabilizers: For more robust formulations, consider advanced techniques that provide better long-term stability:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can prevent recrystallization and maintain a stable amorphous state.[4][5]
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[6][7] Stabilizers are crucial in preventing particle aggregation in nanosuspensions.
-
Cyclodextrin Complexation: Encapsulating this compound within the hydrophobic cavity of cyclodextrins forms a water-soluble inclusion complex, which is a stable entity in aqueous solutions.[1][8][9]
-
-
Issue 3: I am observing inconsistent results in my bioassays with this compound.
-
Question: My experimental results with this compound are not reproducible. Could this be related to its solubility?
-
Answer: Absolutely. Inconsistent results are a common consequence of poor drug solubility. If this compound precipitates in your cell culture media or assay buffer, the actual concentration exposed to your biological system will be lower and more variable than your nominal concentration.
-
Verify Drug Concentration: Before and during your experiment, if possible, quantify the amount of this compound that remains in solution. This can be done using analytical techniques like HPLC.
-
Adopt a Stable Formulation Strategy: To ensure consistent and predictable results, it is highly recommended to use a solubility-enhanced formulation of this compound. The choice of the method will depend on your specific experimental needs. The logical workflow below can guide your decision-making process.
-
Frequently Asked Questions (FAQs)
1. What is the intrinsic aqueous solubility of this compound?
This compound is characterized as a poorly water-soluble drug.[10] Its basic form has extremely low aqueous solubility, and even its hydrochloride monohydrate salt is poorly soluble.[1] For example, the saturated aqueous solubility of arbidol hydrochloride (a brand name for this compound) was found to be 0.23 mg/mL.[9]
2. Which organic solvents can I use to dissolve this compound?
This compound is soluble in several organic solvents. Here are some examples with their reported solubilities:
-
DMF: 20 mg/ml[11]
-
DMSO: 15 mg/ml[11]
-
Ethanol: 10 mg/ml[11]
-
Methanol and Acetonitrile are also effective solvents.[5]
When preparing stock solutions, it's common practice to dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it into the aqueous experimental medium. However, be cautious about the final concentration of the organic solvent, as it can be toxic to cells.
3. What are the main strategies to enhance the aqueous solubility of this compound?
The primary strategies can be categorized as follows:
-
pH modification: Utilizing the pH-dependent solubility of this compound.[1]
-
Co-solvency: Using a mixture of water and a miscible organic solvent.[3]
-
Solid Dispersion: Dispersing this compound in a solid carrier, often a hydrophilic polymer, to create an amorphous system.[4][5]
-
Nanosuspension: Reducing the drug particle size to the sub-micron range.[6][7]
-
Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin host.[1][8][9]
4. How much can the solubility of this compound be increased?
The degree of solubility enhancement depends on the chosen method and formulation parameters. Here are some reported examples:
-
Solid Dispersion: A solid dispersion of this compound in PEG 8000 increased its solubility by 2.77 times compared to the pure drug.[4]
-
Co-solvency and Micellar Solubilization: A combination of 7.0% Pluronic F-127 and 20% ethanol resulted in a 44.8-fold increase in solubility in a pH 7.4 buffer.[3]
-
Cyclodextrin Complexation: A ternary complex of arbidol hydrochloride with β-cyclodextrin and 1% poloxamer 188, prepared by the kneading method, led to a 13.1-fold increase in aqueous solubility.[9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| DMF | 20 | [11] |
| DMSO | 15 | [11] |
| Ethanol | 10 | [11] |
| DMF:PBS (pH 7.2) (1:8) | 0.1 | [11] |
| Aqueous Buffer (pH 7.4) | Very Low | [1] |
| Saturated Aqueous Solution (Arbidol HCl) | 0.23 | [9] |
Table 2: Comparison of this compound Solubility Enhancement Techniques
| Technique | Example Carrier/System | Fold Increase in Solubility | Reference |
| Solid Dispersion | PEG 8000 | 2.77 | [4] |
| Co-solvency & Micellar Solubilization | 7.0% Pluronic F-127 + 20% Ethanol | 44.8 | [3] |
| Cyclodextrin Complexation | β-cyclodextrin with 1% poloxamer 188 (kneading method) | 13.1 | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., PEG 8000) in a predetermined ratio (e.g., 1:4 w/w). Dissolve both components in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature for a sufficient time (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing: Accurately weigh this compound and β-cyclodextrin in a 1:1 molar ratio and place them in a mortar.
-
Kneading: Add a small amount of a hydro-alcoholic solution (e.g., water:ethanol 1:1 v/v) dropwise to the mixture while triturating with a pestle. Continue kneading for a specified time (e.g., 30-60 minutes) to form a thick, uniform paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve.
-
Storage: Store the complex in a well-closed container in a cool, dry place.
Protocol 3: Quantification of this compound in Aqueous Solutions by UV-Vis Spectrophotometry
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol). From the stock solution, prepare a series of standard solutions of known concentrations by diluting with the same solvent.
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the standard solutions in the UV range (e.g., 200-400 nm) to determine the λmax of this compound.
-
Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution containing this compound in the aqueous medium. If necessary, dilute the sample with the solvent used for the standards to bring the concentration within the range of the calibration curve. Measure the absorbance of the sample solution at the λmax.
-
Concentration Calculation: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
Note: This is a general protocol. For complex matrices, a more specific and validated analytical method like HPLC might be required.
Visualizations
Caption: Workflow for selecting and validating a this compound solubility enhancement method.
Caption: Key factors influencing the aqueous solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Urgent Industrial Scheme Both for Total Synthesis, and for Pharmaceutical Analytical Analysis of this compound as an Anti-viral API for Treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the Solubility-Permeability Relationship with Hydrophobic Drug this compound in Pluronic Solutions: Impact of pH and Co-Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving the Solubilization and Bioavailability of Arbidol Hydrochloride by the Preparation of Binary and Ternary β-Cyclodextrin Complexes with Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins in the antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jddtonline.info [jddtonline.info]
- 11. Intrinsic stability of the antiviral drug this compound by stress testing and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Umifenovir Concentration for Maximum Antiviral Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umifenovir. The information is designed to address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration range for this compound in an antiviral assay?
A1: The effective concentration of this compound is virus and cell-line dependent. For initial experiments, a broad concentration range is recommended to determine the 50% effective concentration (EC50). Based on published data, a starting range of 1 µM to 50 µM is advisable. For instance, against various coronaviruses, EC50 values have been reported to be between 9.0 µM and 46 µM[1]. For many flaviviruses, EC50 values range from 10.57 µM to 19.16 µM[2].
Q2: I am observing high cytotoxicity in my cell line. How can I mitigate this?
A2: High cytotoxicity can obscure antiviral effects. It is crucial to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line before conducting antiviral assays.
-
Determine the CC50: Perform a cytotoxicity assay (e.g., MTT assay) with a range of this compound concentrations without any virus. CC50 values for this compound can vary significantly between cell lines, for example, 97.5 µM in Vero E6 cells versus 145.0 µM in GMK-AH-1(D) cells[1].
-
Use a lower, non-toxic concentration range: Once the CC50 is established, use concentrations well below this value for your antiviral experiments. The selectivity index (SI = CC50/EC50) is a critical parameter to determine the therapeutic window of the drug[3][4].
-
Check solvent toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the final concentration used in the assay.
Q3: My antiviral results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Timing of Drug Addition: The antiviral effect of this compound can be highly dependent on when it is added to the cells relative to viral infection. Studies have shown that this compound is most effective when added before or during the early stages of infection, as it primarily inhibits viral entry into the host cell[1][5][6]. For SARS-CoV-2, adding this compound 2 hours before infection was shown to be most effective[1][7].
-
Compound Solubility and Stability: this compound is poorly soluble in water[8][9]. Ensure it is completely dissolved in your stock solution. The stability of this compound can be affected by hydrolytic, oxidative, and photolytic conditions[10]. Prepare fresh dilutions for each experiment and protect from light.
-
Cell Line Variability: The antiviral effect of this compound can be strongly cell-type dependent[2]. The same concentration may show potent inhibition in one cell line (e.g., Vero cells) and little to no effect in another[2].
-
Multiplicity of Infection (MOI): The concentration of virus used to infect the cells can influence the apparent efficacy of the drug. Higher MOIs may require higher concentrations of this compound to achieve the same level of inhibition[1][11].
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a broad-spectrum antiviral that primarily acts as a viral entry inhibitor.[2][5][8][12] Its main mechanism involves inhibiting the fusion of the viral envelope with the host cell membrane.[5][8] For influenza virus, it interacts with the hemagglutinin (HA) protein, preventing the conformational changes required for membrane fusion.[2][5] A similar mechanism is proposed for its activity against other enveloped viruses like coronaviruses.[6]
Data Presentation
Table 1: Antiviral Activity (EC50) of this compound Against Various Viruses
| Virus | Cell Line | EC50 (µM) | Assay Type | Reference |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | Plaque Inhibition | [1] |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | Plaque Inhibition | [1] |
| SARS-CoV-2 | Vero CCL81 | 15.37 ± 3.6 to 28.0 ± 1.0 | MTT Assay | [1] |
| SARS-CoV-2 | Vero CCL81 | 23.6 ± 2.0 (0.001 MOI) | MTT Assay | [1] |
| SARS-CoV-2 | Vero CCL81 | 29.0 ± 8.4 (0.005 MOI) | MTT Assay | [1] |
| Zika Virus | Vero | 18.78 ± 0.21 | Viral Titer Reduction | [2] |
| West Nile Virus | Vero | 19.16 ± 0.29 | Viral Titer Reduction | [2] |
| Tick-Borne Encephalitis Virus | Vero | 10.57 ± 0.74 | Viral Titer Reduction | [2] |
| Influenza A Viruses | Various | 8.4 ± 1.1 to 17.4 ± 5.4 | Not Specified | [13] |
Table 2: Cytotoxicity (CC50) of this compound in Different Cell Lines
| Cell Line | CC50 (µM) | Assay Type | Reference |
| Vero E6 | 97.5 ± 6.7 | MTT Assay | [1] |
| Vero CCL81 | 106.2 ± 9.9 | MTT Assay | [1] |
| GMK-AH-1(D) | 145.0 ± 5.0 | MTT Assay | [1] |
| Vero | 89.72 ± 0.19 | Not Specified | [2] |
| Huh-7 | 18.69 ± 0.1 | Not Specified | [2] |
| UKF-NB-4 | 24.78 ± 0.01 | Not Specified | [2] |
| HBCA | 46.99 ± 0.1 | Not Specified | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity by MTT Assay
This protocol is adapted from methodologies described in multiple sources[1][14][15][16].
-
Cell Seeding: Seed cells (e.g., Vero E6, Vero CCL81) into a 96-well plate at a density of 2 x 10^4 cells/well and incubate at 37°C with 5% CO2 until a confluent monolayer is formed.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested range is 1.8 to 180 µM[1]. Include a "cells only" control (no drug) and a solvent control.
-
Treatment: Remove the old medium from the cells and add 200 µL of the prepared this compound dilutions to the respective wells in quadruplicate.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Remove the drug-containing medium and add 40 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is the concentration of this compound that reduces cell viability by 50%.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This protocol is a generalized procedure based on descriptions found in the literature[1][17][18].
-
Cell Seeding: Seed host cells (e.g., Vero E6) in 6-well plates to form a confluent monolayer.
-
Drug Pre-treatment (Optional but Recommended): Pre-incubate the cell monolayers with various non-toxic concentrations of this compound for 2 hours at 37°C[1].
-
Viral Infection: Remove the medium and infect the cells with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1-2 hours to allow for viral adsorption.
-
Overlay: After incubation, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (this can range from 3 to 10 days depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.
-
Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (no drug). The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Visualizations
References
- 1. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arbidol (this compound): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Revisiting the Solubility–Permeability Relationship with Hydrophobic Drug this compound in Pluronic Solutions: Impact of pH and Co-Solvent [mdpi.com]
- 10. Intrinsic stability of the antiviral drug this compound by stress testing and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Antioxidant Potential of Antiviral Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT (Assay protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. Development of a novel plaque reduction neutralisation test for hantavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Umifenovir and Oseltamivir for the Treatment of Influenza
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Umifenovir and Oseltamivir against influenza, supported by available experimental data. This document outlines their distinct mechanisms of action, compares their performance in in vitro and clinical settings, and provides detailed methodologies for key experimental assays.
Introduction
Influenza remains a significant global health concern, necessitating the development and evaluation of effective antiviral therapies. Among the available options, this compound and Oseltamivir are two prominent antiviral drugs with distinct mechanisms of action. Oseltamivir, a neuraminidase inhibitor, has been a cornerstone of influenza treatment for many years. This compound, primarily used in Russia and China, functions as a viral entry inhibitor and also exhibits immunomodulatory properties.[1] This guide aims to provide a comprehensive comparison of these two agents to inform research and drug development efforts.
Mechanisms of Action
The antiviral activities of this compound and Oseltamivir are rooted in their different interactions with the influenza virus life cycle.
This compound: This agent acts as a fusion inhibitor, preventing the virus from entering host cells.[1][2] It is believed to interact with the hemagglutinin (HA) protein on the surface of the influenza virus, stabilizing it and preventing the conformational changes necessary for the fusion of the viral envelope with the endosomal membrane of the host cell.[3] This blockage of viral entry is a critical first step in halting infection. Additionally, this compound has been reported to have immunomodulatory effects, including the induction of interferon production and stimulation of macrophage activity, which may contribute to its overall therapeutic effect.[1][4]
Oseltamivir: As a neuraminidase inhibitor, Oseltamivir targets a different stage of the viral life cycle.[5][6] Oseltamivir phosphate is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[7][8] This active metabolite inhibits the viral neuraminidase enzyme, which is crucial for the release of newly formed virus particles from infected cells.[7][8] By blocking neuraminidase, Oseltamivir prevents the spread of the virus to other cells in the respiratory tract.[7]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. scribd.com [scribd.com]
- 3. Influenza polymerase inhibitor resistance: Assessment of the current state of the art - A report of the isirv Antiviral group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro virucidal activity of Echinaforce®, an Echinacea purpurea preparation, against coronaviruses, including common cold coronavirus 229E and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antiviral options and therapeutics against influenza: history, latest developments and future prospects [frontiersin.org]
- 6. medrxiv.org [medrxiv.org]
- 7. gov.uk [gov.uk]
- 8. researchgate.net [researchgate.net]
Cross-Resistance Profiles of Umifenovir Against Other Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles between Umifenovir (Arbidol) and other prominent antiviral drugs. The information is supported by experimental data from in vitro studies, with a focus on influenza viruses and coronaviruses, including SARS-CoV-2.
Executive Summary
This compound, an indole-derivative antiviral, demonstrates a distinct mechanism of action by primarily inhibiting the membrane fusion step of viral entry. This characteristic suggests a low potential for cross-resistance with antivirals that target different stages of the viral life cycle, such as neuraminidase inhibitors (e.g., Oseltamivir) and RNA-dependent RNA polymerase (RdRp) inhibitors (e.g., Favipiravir, Remdesivir). In vitro studies have indicated that this compound retains its efficacy against influenza strains resistant to neuraminidase inhibitors. While comprehensive cross-resistance data with newer antivirals like Baloxavir Marboxil is still emerging, the disparate mechanisms of action suggest a low likelihood of cross-resistance. For SARS-CoV-2, this compound has been studied in combination with other agents, and its entry-inhibiting function presents a complementary approach to replication inhibitors.
Quantitative Data on Antiviral Activity and Cross-Resistance
The following tables summarize the 50% effective concentration (EC50) values of this compound and other antivirals against various wild-type and resistant viral strains. This data allows for a direct comparison of their in vitro potency.
Table 1: this compound Activity Against Oseltamivir-Resistant Influenza A Viruses
| Virus Strain | Antiviral Agent | EC50 (µM) | Reference |
| A/Perth/265/2009 (H1N1)pdm09 (Wild-Type) | This compound | 8.4 ± 1.1 | [1] |
| A/Perth/265/2009 (H1N1)pdm09 (Oseltamivir-Resistant) | This compound | Susceptible | [1] |
| A/Fukui/45/2004 (H3N2) (Wild-Type) | This compound | 17.4 ± 5.4 | [1] |
| A/Fukui/45/2004 (H3N2) (Oseltamivir-Resistant) | This compound | Susceptible | [1] |
| B/Perth/211/2001 (Wild-Type) | This compound | Susceptible | [1] |
Table 2: Comparative Antiviral Activity Against Coronaviruses
| Virus | Antiviral Agent | Cell Line | EC50 (µM) | Reference |
| HCoV-229E | This compound | Vero E6 | 10.0 ± 0.5 | [2][3] |
| HCoV-OC43 | This compound | Vero E6 | 9.0 ± 0.4 | [2][3] |
| SARS-CoV | This compound | CMK-AH-1 | Significant plaque suppression at 90 µM | [2][3] |
| SARS-CoV-2 | This compound | Vero E6 | 15.37 ± 3.6 to 28.0 ± 1.0 | [2][3] |
| SARS-CoV-2 | Favipiravir | Vero E6 | ~61.88 | [4] |
| SARS-CoV-2 | Remdesivir | Vero E6 | ~0.77 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. Below are outlines of typical experimental protocols used to generate the data presented above.
Plaque Reduction Assay for Antiviral Susceptibility Testing
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).
-
Cells and Viruses: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus studies, while Vero E6 cells are standard for coronavirus research.[1][2][3] Viral strains, including wild-type and known resistant variants, are propagated and titrated.
-
Assay Procedure:
-
Confluent cell monolayers in 6-well or 12-well plates are washed with phosphate-buffered saline (PBS).
-
Serial dilutions of the antiviral compound (e.g., this compound) are prepared in a serum-free medium containing a low concentration of trypsin (for influenza).
-
The cell monolayers are infected with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
The virus inoculum is removed, and the cells are overlaid with a medium containing the antiviral dilutions and low-melting-point agarose.
-
Plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
The cells are fixed with formalin and stained with crystal violet to visualize the plaques.
-
The number of plaques is counted for each drug concentration, and the EC50 value is calculated using dose-response curve analysis.[2][3]
-
Cell-Based Enzyme-Linked Immunosorbent Assay (ELISA)
This method quantifies viral antigen expression in infected cells to determine antiviral activity.
-
Procedure:
-
Cells are seeded in 96-well plates and infected with the virus in the presence of serial dilutions of the antiviral drug.
-
After a defined incubation period (e.g., 24 or 48 hours), the cells are fixed.
-
The fixed cells are incubated with a primary antibody specific for a viral protein (e.g., influenza nucleoprotein).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal, which is proportional to the amount of viral antigen, is measured using a plate reader.
-
The EC50 is determined by analyzing the reduction in signal with increasing drug concentration.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanisms of action of different antiviral classes and a typical experimental workflow for assessing cross-resistance.
References
- 1. This compound susceptibility monitoring and characterization of influenza viruses isolated during ARBITR clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Remdesivir and Its Combination With Repurposed Drugs as COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Umifenovir and Other Fusion Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Umifenovir and other notable viral fusion inhibitors. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by experimental data, to inform research and development efforts in antiviral therapies.
Introduction to Viral Fusion Inhibitors
Viral fusion inhibitors represent a critical class of antiviral agents that prevent the entry of viruses into host cells by blocking the fusion of the viral envelope with the host cell membrane. This mechanism of action is effective against a wide range of enveloped viruses and is a key strategy in the development of broad-spectrum antiviral drugs. This guide focuses on a head-to-head comparison of this compound, a broad-spectrum antiviral, with several key fusion inhibitors primarily developed for the treatment of Human Immunodeficiency Virus (HIV).
Comparative Analysis of Fusion Inhibitors
This section details the mechanisms of action, antiviral activity, and resistance profiles of this compound, Enfuvirtide, Sifuvirtide, and Ibalizumab.
Mechanism of Action
Fusion inhibitors prevent viral entry by interfering with the conformational changes of viral surface proteins required for membrane fusion.
-
This compound (Arbidol): This small molecule inhibitor targets the viral surface glycoproteins, such as hemagglutinin (HA) in influenza virus and the spike (S) protein in coronaviruses.[1] this compound is believed to stabilize the prefusion conformation of these proteins, preventing the low pH-induced conformational changes necessary for fusion within the endosome.[2][3] Its broad-spectrum activity is attributed to its ability to interact with both viral proteins and lipids in the viral envelope.[3]
-
Enfuvirtide (Fuzeon, T-20): A synthetic 36-amino acid peptide that mimics a segment of the HIV-1 transmembrane glycoprotein gp41.[4] Enfuvirtide binds to the first heptad repeat (HR1) of gp41, preventing the conformational change that leads to the formation of the six-helix bundle, a critical step for the fusion of the viral and cellular membranes.[5][6]
-
Sifuvirtide: A next-generation peptide-based HIV fusion inhibitor designed with modifications to the Enfuvirtide sequence.[5] It also targets the gp41 protein but is designed to have improved stability and a longer half-life.[5] Sifuvirtide has been shown to be more potent than Enfuvirtide against a range of HIV-1 strains, including those resistant to Enfuvirtide.[5][7]
-
Ibalizumab (Trogarzo): A humanized monoclonal antibody that acts as a post-attachment inhibitor of HIV-1.[8] It binds to the second extracellular domain of the human CD4 receptor on T cells.[8] This binding induces a conformational change in the CD4-gp120 complex that prevents the viral protein from interacting with the coreceptors (CCR5 or CXCR4) necessary for fusion, thereby blocking viral entry.[9]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which these fusion inhibitors block viral entry.
Quantitative Performance Data
The following tables summarize the in vitro antiviral activity and cytotoxicity of the discussed fusion inhibitors. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50/IC50, provides a measure of the therapeutic window of each compound.[10]
Table 1: Antiviral Activity and Cytotoxicity of this compound
| Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| HCoV-OC43 | Vero E6 | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [2] |
| HCoV-229E | Vero E6 | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [2] |
| SARS-CoV-2 | Vero CCL81 | 15.37 ± 3.6 - 28.0 ± 1.0 | 106.2 ± 9.9 | ~3.8 - 6.9 | [2] |
| Influenza A(H1N1) | MDCK | 4.4 - 12.1 | >100 | >8.2 - 22.7 | [11] |
Table 2: Antiviral Activity and Cytotoxicity of HIV Fusion Inhibitors
| Inhibitor | HIV-1 Strain(s) | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference(s) |
| Enfuvirtide | IIIB | TZM-bl | 23 ± 6 nM | >100 µM | >4347 | [9] |
| Sifuvirtide | IIIB | TZM-bl | 1.2 ± 0.2 nM | >100 µM | >83333 | [12] |
| Ibalizumab | Clinical Isolates | PBMCs | 0.027 µg/mL (median) | N/A | N/A | [1][13] |
Note: N/A indicates that the data was not available in the cited sources. Sifuvirtide demonstrates significantly higher potency than Enfuvirtide in cell-cell fusion assays.[12]
Resistance Profiles
The development of drug resistance is a major challenge in antiviral therapy.
-
This compound: Resistance to this compound in influenza viruses is associated with mutations in the hemagglutinin protein. However, the emergence of resistance appears to be relatively low.
-
Enfuvirtide: Resistance to Enfuvirtide is primarily associated with mutations in the HR1 domain of gp41, specifically in the GIV motif (amino acids 36-38).[14]
-
Sifuvirtide: Cross-resistance with Enfuvirtide can occur, as resistance mutations often appear in the same region of gp41.[7] However, Sifuvirtide has shown activity against some Enfuvirtide-resistant strains.[5]
-
Ibalizumab: Resistance to Ibalizumab is associated with the loss of a potential N-linked glycosylation site in the V5 loop of the gp120 envelope protein.[12] Importantly, there is no cross-resistance with other classes of antiretroviral drugs, including other entry inhibitors like Enfuvirtide.[3]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of antiviral compounds.
Plaque Reduction Assay (for this compound)
This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques.
-
Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero E6 for coronaviruses) in 6-well plates.
-
Virus Infection: The following day, wash the cells and infect with a known titer of the virus for 1-2 hours at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 3-5 days).
-
Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 value is determined as the concentration of the drug that reduces the number of plaques by 50%.
Cell-Cell Fusion Assay (for HIV Fusion Inhibitors)
This assay measures the ability of an inhibitor to block the fusion of cells expressing the viral envelope protein with cells expressing the appropriate receptors.
-
Cell Preparation:
-
Effector Cells: Co-transfect a cell line (e.g., HEK293T) with plasmids expressing the HIV-1 envelope glycoprotein (gp120/gp41) and a reporter gene (e.g., luciferase under the control of a T7 promoter).
-
Target Cells: Use a cell line (e.g., HeLa) that expresses the CD4 receptor and the appropriate co-receptor (CCR5 or CXCR4) and is engineered to express T7 polymerase.
-
-
Co-culture and Treatment: Mix the effector and target cells in the presence of varying concentrations of the fusion inhibitor (Enfuvirtide or Sifuvirtide).
-
Incubation: Incubate the cell mixture for a defined period (e.g., 6-8 hours) to allow for cell-cell fusion.
-
Reporter Gene Assay: If fusion occurs, the T7 polymerase from the target cells will drive the expression of the luciferase reporter gene in the fused cells. Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of fusion inhibition for each drug concentration relative to the control (no drug). The IC50 value is the concentration of the inhibitor that reduces the reporter signal by 50%.[15][16]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the test compound. Include a control group with no compound.
-
Incubation: Incubate the plate for a period that reflects the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The CC50 value is the concentration of the compound that reduces cell viability by 50%.
Experimental Workflow Visualization
Conclusion
This guide provides a comparative overview of this compound and other prominent fusion inhibitors. While this compound demonstrates broad-spectrum activity against various respiratory viruses, Enfuvirtide, Sifuvirtide, and Ibalizumab offer potent and specific inhibition of HIV-1 entry. The quantitative data and experimental protocols presented herein are intended to serve as a valuable resource for the scientific community, facilitating further research and the development of novel antiviral strategies. The distinct mechanisms of action and resistance profiles of these inhibitors underscore the importance of a diverse arsenal of antiviral agents to combat viral diseases effectively.
References
- 1. Anti-CD4 monoclonal antibody ibalizumab exhibits breadth and potency against HIV-1, with natural resistance mediated by the loss of a V5 glycan in envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to Sifuvirtide, a Novel HIV-1 Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibalizumab: A Review in Multidrug-Resistant HIV-1 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. The improved efficacy of Sifuvirtide compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance | PLOS One [journals.plos.org]
- 13. Ibalizumab shows in-vitro activity against group A and group B HIV-2 clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
In Vivo Showdown: A Comparative Guide to Umifenovir and Alternatives Against SARS-CoV-2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Umifenovir against prominent antiviral alternatives for SARS-CoV-2. This analysis is supported by experimental data from various preclinical studies, offering a comprehensive overview to inform future research and development.
While in vitro studies have demonstrated the potential of this compound (Arbidol®) against SARS-CoV-2, its in vivo validation remains a subject of ongoing investigation. This guide synthesizes available preclinical data for this compound and contrasts it with the in vivo performance of other notable antiviral agents: Remdesivir, Molnupiravir, and Paxlovid (Nirmatrelvir/ritonavir). The efficacy of Lopinavir/ritonavir is also briefly discussed, although its utility against SARS-CoV-2 has been largely contested.
Comparative Efficacy of Antiviral Agents in Animal Models
The following tables summarize quantitative data from various in vivo studies, providing a structured comparison of the antiviral agents' performance in relevant animal models of SARS-CoV-2 infection. It is important to note the variability in experimental designs, including animal models, viral strains, drug dosages, and administration routes, which can influence outcomes.
Table 1: In Vivo Efficacy of this compound Against Coronaviruses
| Drug | Animal Model | Virus | Dosage | Route of Administration | Key Findings |
| This compound | Mice | Influenza Virus (as a proxy for respiratory virus) | 50 mg/kg/day | Oral | Significant reduction in lung viral titers and inflammation. |
| This compound | In vitro (Vero E6 cells) | SARS-CoV-2 | 15.37 - 28.0 µM (EC50) | N/A | Inhibition of SARS-CoV-2 replication.[1] |
| This compound | In vitro (CMK-AH-1 cells) | SARS-CoV | 90 µM | N/A | Significant suppression of plaque formation.[1] |
Note: Specific in vivo studies of this compound against SARS-CoV-2 in animal models are limited in the reviewed literature. The data presented for influenza virus is to provide context for its general antiviral activity in a respiratory infection model.
Table 2: In Vivo Efficacy of Comparator Antiviral Agents Against SARS-CoV-2
| Drug | Animal Model | Dosage | Route of Administration | Key Findings |
| Remdesivir | Rhesus Macaques | 10 mg/kg loading dose, then 5 mg/kg/day | Intravenous | Reduced clinical signs, lung pathology, and viral loads in bronchoalveolar lavage fluid.[2] |
| Remdesivir (as GS-441524) | AAV-hACE2 Transduced Mice | 25 mg/kg/day | Intraperitoneal | Highly efficacious in reducing viral titers in the lungs.[3][4] |
| Molnupiravir | Syrian Hamsters | 250 mg/kg, twice daily | Oral | Significantly reduced viral RNA copies and infectious virus titers in the lungs; improved lung pathology.[5] |
| Molnupiravir | Ferrets | 5 mg/kg | Oral | Blocked transmission of SARS-CoV-2 to untreated contacts.[6][7] |
| Paxlovid (Nirmatrelvir/ritonavir) | Dwarf Hamsters | 250 mg/kg (nirmatrelvir/ritonavir) | Oral | Mitigated severe disease and prevented death in Omicron-infected hamsters.[7][8] |
| Paxlovid (Nirmatrelvir/ritonavir) | Ferrets | 20 or 100 mg/kg (nirmatrelvir/ritonavir) | Oral | Reduced viral RNA copies and infectious titers in the upper respiratory tract.[9][10] |
| Lopinavir/ritonavir | Marmoset (MERS-CoV model) | Not specified | Not specified | Showed some improvement in clinical outcomes against MERS-CoV.[11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in key in vivo studies for the evaluated antiviral agents.
Remdesivir (GS-441524) in AAV-hACE2 Transduced Mice:
-
Animal Model: Mice transduced with an adeno-associated virus expressing human ACE2 (AAV-hACE2) to render them susceptible to SARS-CoV-2.[3][4]
-
Virus Inoculation: Intranasal inoculation with SARS-CoV-2.
-
Drug Administration: GS-441524, the parent nucleoside of Remdesivir, was administered intraperitoneally at a dose of 25 mg/kg/day, starting one day post-infection and continuing for a total of 8 days.[3]
-
Efficacy Assessment: Viral titers in lung tissues were analyzed by qRT-PCR at 2 days post-infection. Body weights were monitored daily. Lung tissues were also collected for histopathological analysis.[3]
Molnupiravir in Syrian Hamsters:
-
Animal Model: Syrian hamsters, which are a well-established model for SARS-CoV-2 infection, developing lung pathology.[5]
-
Virus Inoculation: Intranasal inoculation with different SARS-CoV-2 variants.
-
Drug Administration: Molnupiravir was administered orally at a dose of 250 mg/kg twice daily.[5]
-
Efficacy Assessment: Viral RNA copies and infectious virus titers in the lungs were measured. Cumulative histopathological lung scores were determined to assess the extent of lung injury.[5]
Paxlovid (Nirmatrelvir/ritonavir) in Ferrets:
-
Animal Model: Ferrets, which are a suitable model for studying upper respiratory tract infection and transmission of SARS-CoV-2.[9][10]
-
Virus Inoculation: Intranasal inoculation with SARS-CoV-2.
-
Drug Administration: Nirmatrelvir/ritonavir was administered orally at doses of 20 mg/kg or 100 mg/kg twice daily, starting 12 hours post-infection.[10]
-
Efficacy Assessment: Infectious SARS-CoV-2 titers and viral RNA copies were measured in nasal lavages and nasal turbinates. Transmission to untreated direct-contact ferrets was also assessed.[7][10]
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which these antiviral agents inhibit SARS-CoV-2 is fundamental for drug development and optimization. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and viral processes targeted by each drug.
Caption: this compound's proposed mechanism of action against SARS-CoV-2, inhibiting viral entry.
Caption: Mechanisms of action for Remdesivir, Molnupiravir, and Nirmatrelvir (Paxlovid).
Discussion and Conclusion
The in vivo data for Remdesivir, Molnupiravir, and Paxlovid demonstrate their efficacy in reducing viral replication and, in some cases, disease severity and transmission in animal models of SARS-CoV-2. These agents target critical viral enzymes, the RNA-dependent RNA polymerase (RdRp) and the 3CL protease, which are essential for the viral life cycle.
For this compound, while in vitro studies are promising, a clear gap exists in the peer-reviewed literature regarding its in vivo efficacy specifically against SARS-CoV-2 in animal models. Its proposed mechanism of inhibiting viral entry by targeting the spike protein and membrane fusion is distinct from the other antivirals discussed.[12][13] This different mode of action could offer potential for combination therapies.
The lack of robust in vivo SARS-CoV-2 data for this compound makes a direct comparison with the other agents challenging. While its established safety profile and broad-spectrum activity against other respiratory viruses are advantageous, further preclinical studies in validated SARS-CoV-2 animal models are imperative to ascertain its true potential as a therapeutic agent for COVID-19.
This guide highlights the current landscape of in vivo validated antiviral agents for SARS-CoV-2 and underscores the need for continued research to explore the full therapeutic potential of promising candidates like this compound. The presented data and experimental outlines are intended to serve as a valuable resource for the scientific community in the ongoing effort to combat SARS-CoV-2 and future coronavirus threats.
References
- 1. Antiviral Activity of this compound In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remdesivir trials effective against coronaviruses in animals and humans :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 6. globalbiodefense.com [globalbiodefense.com]
- 7. Paxlovid-like nirmatrelvir/ritonavir fails to block SARS-CoV-2 transmission in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparing molnupiravir and nirmatrelvir/ritonavir efficacy and the effects on SARS-CoV-2 transmission in animal models [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. In vitro activity of lopinavir/ritonavir and hydroxychloroquine against severe acute respiratory syndrome coronavirus 2 at concentrations achievable by usual doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. go.drugbank.com [go.drugbank.com]
Statistical analysis of Umifenovir efficacy data from multiple studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of Umifenovir's efficacy, drawing data from multiple clinical studies and meta-analyses for influenza and COVID-19. It objectively compares the drug's performance against placebos and other antiviral agents, supported by experimental data and detailed methodologies.
Key Efficacy Data at a Glance
The following tables summarize the quantitative data from various studies, offering a clear comparison of this compound's performance across different clinical endpoints.
Table 1: this compound Efficacy in the Treatment of Influenza
| Outcome | Comparison Group | Metric | Result (95% CI) | Certainty of Evidence | Source(s) |
| Time to Alleviation of Symptoms | Placebo | Mean Difference (MD) | -1.10 days (-1.57 to -0.63) | Low | [1] |
| Time to Resolution of All Symptoms (within 60h of treatment) | Placebo | Risk Ratio (RR) | 5.7 (p < 0.05) | Not Stated | [2] |
| Viral Shedding on Day 4 | Placebo | % of Patients | 25% vs 53% (p < 0.05) | Not Stated | [2] |
| Adverse Events | Standard Care/Placebo | Risk Difference (RD) | Not specified, but generally well-tolerated | Moderate | [1] |
Table 2: this compound Efficacy in the Treatment of COVID-19
| Outcome | Comparison Group | Metric | Result (95% CI) | Source(s) |
| PCR Negative Rate on Day 14 | Control Group | Risk Ratio (RR) | 1.27 (1.04 to 1.55) | [3] |
| PCR Negative Rate on Day 7 | Non-antiviral Treatment | Risk Ratio (RR) | 0.94 (0.78 to 1.14) | [3] |
| Nucleic Acid Negative Conversion Time | Control Group | Mean Difference (MD) | 0.09 days (-1.48 to 1.65) | [3] |
| Rate of Fever Alleviation on Day 7 | Control Group | Risk Ratio (RR) | 1.00 (0.91 to 1.10) | [3] |
| Rate of Cough Alleviation on Day 7 | Control Group | Risk Ratio (RR) | 1.00 (0.85 to 1.18) | [3] |
| Hospital Length of Stay | Control Group | Mean Difference (MD) | 1.34 days (-2.08 to 4.76) | [3] |
| Incidence of Adverse Events | Control Group | Risk Ratio (RR) | 1.29 (0.57 to 2.92) | [3] |
| Mortality Rate (vs. Lopinavir/Ritonavir) | Lopinavir/Ritonavir | % Mortality | 8% vs. 27.5% (p=0.02) | Not Stated |
| Need for ICU Admission (vs. Lopinavir/Ritonavir) | Lopinavir/Ritonavir | % Admitted to ICU | Significantly lower in this compound group | Not Stated |
Experimental Protocols
Below are the methodologies for key clinical trials cited in this guide, providing insight into the study design and patient populations.
ARBITR Study (Influenza)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled, post-marketing study (Phase IV) conducted in Russia between November 2011 and April 2016.[4][5]
-
Participants: 359 out-patients aged 18 to 65 years with uncomplicated influenza or other acute respiratory viral infections, with illness duration of no more than 36 hours and at least one episode of body temperature ≥38°C in the preceding 36 hours.[4][5]
-
Intervention: Patients were randomized to receive either this compound (800 mg/day in four divided doses) or a placebo for 5 days.[4]
-
Primary Outcome Measures: The primary endpoints were the duration of clinical illness, and the duration and severity of the main symptoms.[4]
-
Secondary Outcome Measures: The number of clinical complications associated with influenza and other acute respiratory viral infections.[4]
-
Virological Assessment: Viral shedding was assessed to determine the duration of virus presence.[2]
COVID-19 Clinical Trial (this compound vs. Lopinavir/Ritonavir)
-
Study Design: A randomized controlled trial involving 90 confirmed COVID-19 patients.
-
Participants: Hospitalized patients with confirmed COVID-19.
-
Interventions:
-
This compound group: 200 mg three times a day for seven days.
-
Lopinavir/Ritonavir group: 100/25 mg twice a day for seven days.
-
-
Primary Outcomes: Mortality rate and the need for mechanical ventilation or admission to the intensive care unit (ICU).
-
Secondary Outcomes: Length of stay in the hospital and ICU, and trends in laboratory tests.
COVID-19 Meta-Analysis Methodology
-
Search Strategy: A systematic search was conducted in databases including PubMed, Web of Science, Embase, Cochrane Library, and the China National Knowledge Infrastructure for both retrospective and prospective studies.[3]
-
Inclusion Criteria: Studies that evaluated the efficacy of this compound for COVID-19 were included.
-
Data Analysis: The mean difference (MD) and risk ratio (RR) with 95% confidence intervals (CI) were used to assess the effectiveness of this compound.[3]
Signaling Pathways and Mechanisms of Action
This compound exhibits a multi-faceted mechanism of action, primarily targeting viral entry into host cells and modulating the host immune response.
Viral Entry Inhibition
This compound's primary antiviral activity involves preventing the fusion of the viral envelope with the host cell membrane. In the case of influenza virus, it interacts with the hemagglutinin (HA) protein, stabilizing its pre-fusion conformation. This prevents the pH-induced conformational changes necessary for membrane fusion within the endosome, thereby blocking the release of viral genetic material into the cell.[6][7]
Caption: this compound blocks viral entry by stabilizing influenza hemagglutinin.
Immunomodulatory Effects
Beyond its direct antiviral actions, this compound also modulates the host's immune system. It is known to stimulate the production of interferons (IFNs), which are crucial signaling proteins that trigger an antiviral state in cells. Additionally, it can enhance the phagocytic activity of macrophages, a type of white blood cell that engulfs and digests cellular debris and pathogens.[8]
Caption: this compound stimulates interferon production and enhances macrophage activity.
Epigenetic Regulation of IL-10
A novel mechanism has been identified in the context of Coxsackievirus B4 (CVB4) infection, where this compound exerts its antiviral effect through epigenetic modification. It has been shown to inhibit the virus-activated production of Interleukin-10 (IL-10), an anti-inflammatory cytokine that can be exploited by some viruses to dampen the immune response. This compound achieves this by increasing the methylation of repressive histones (H3K9me3 and H3K27me3) and decreasing the acetylation of an activating histone (H3K9ac) in the promoter region of the IL-10 gene. This leads to reduced IL-10 expression and a more effective antiviral response.[9][10]
Caption: this compound epigenetically suppresses IL-10 expression.
References
- 1. Epigenetic and transcriptional mechanisms for the regulation of IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound for coronavirus disease 2019 (COVID‐19): A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of this compound in influenza and ARVI (study ARBITR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical efficacy of this compound in influenza and ARVI (study ARBITR) - Pshenichnaya - Terapevticheskii arkhiv [ter-arkhiv.ru]
- 6. nbinno.com [nbinno.com]
- 7. pnas.org [pnas.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound Epigenetically Targets the IL-10 Pathway in Therapy against Coxsackievirus B4 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Umifenovir
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Umifenovir, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is categorized as a substance that can cause skin and serious eye irritation[1][2]. Therefore, adherence to proper safety protocols is crucial to prevent exposure. The following personal protective equipment is mandatory when handling this compound:
| Personal Protective Equipment | Standard/Specification | Purpose |
| Eye Protection | Safety glasses with side-shields, or goggles. | To prevent eye irritation from splashes or airborne particles[2][3][4]. |
| Hand Protection | Appropriate chemical-resistant gloves. | To prevent skin irritation upon contact[1][2][3][4]. |
| Protective Clothing | Laboratory coat or other protective clothing. | To protect skin and personal clothing from contamination[2][3]. |
| Respiratory Protection | A suitable respirator should be used if a risk assessment indicates it is necessary, particularly when handling powders and creating dust. | To prevent respiratory tract irritation[2][4]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is critical to minimize risk. The following step-by-step guidance should be followed:
-
Preparation :
-
Ensure a well-ventilated work area. It is highly recommended to handle this compound within a chemical fume hood[2].
-
Assemble all necessary personal protective equipment and ensure it is in good condition.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention[2][4][5].
-
Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water[2][3][5]. If skin irritation occurs, seek medical advice[2].
-
Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing. If symptoms develop, seek medical attention[2][5].
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others.
-
Unused or Expired this compound :
-
Excess and expired materials should be offered to a licensed hazardous material disposal company[5].
-
Do not dispose of this compound down the drain or in the regular trash without proper deactivation or containment.
-
-
Container Disposal :
-
Empty containers should be disposed of in accordance with federal, state, and local regulations.
-
For disposal in the trash, remove the drug from its original container and mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules. Place the mixture in a sealed plastic bag and then in the household trash[6][7]. Scratch out all personal information on the prescription label before disposing of the empty container[6].
-
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
